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FURAN 1)

Cat. No.: B1178372
CAS No.: 138361-33-8
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Description

Significance of Furan (B31954) within Heterocyclic Chemistry

Furan holds considerable significance within heterocyclic chemistry due to its aromatic character and the reactivity imparted by the oxygen atom numberanalytics.comutripoli.edu.lymsu.edu. While aromatic, furan is less stable than benzene (B151609) due to the electron-withdrawing effect of oxygen, which reduces its resonance energy numberanalytics.com. This intermediate aromaticity influences its behavior, which lies between that of an enol ether and a typical aromatic ring wikipedia.org. Unlike saturated cyclic ethers such as tetrahydrofuran (B95107), furan readily undergoes electrophilic substitution reactions, typically at the C2 and C5 positions msu.edudokumen.pub. Its reactivity is generally greater than thiophene (B33073) but less than pyrrole (B145914) in electrophilic substitution numberanalytics.com. The furan ring is a common structural motif found in a wide array of natural products and biologically active molecules, further underscoring its importance in this field numberanalytics.comutripoli.edu.lyresearchgate.netresearchgate.net.

Furan as a Core Building Block in Organic Synthesis

Furan and its derivatives are widely recognized as versatile building blocks in organic synthesis, enabling the construction of complex molecular architectures numberanalytics.comresearchgate.nethud.ac.ukbenthamdirect.com. Their unique reactivity allows for participation in various transformations, including cycloaddition reactions, cycloisomerizations, and metal-catalyzed coupling reactions ingentaconnect.comderpharmachemica.comorganic-chemistry.org. For instance, the Diels-Alder reaction is a significant pathway where furans can act as dienes wiley-vch.deresearchgate.net. Furthermore, furan derivatives can be synthesized through various methods, including the cyclodehydration of dicarbonyl compounds (such as the Paal-Knorr synthesis) and Feist-Bénary cyclocondensation researchgate.nethud.ac.uk. Recent advancements in synthesis have focused on more selective approaches to access multi-substituted furans under milder conditions, often employing a variety of catalysts, including transition metals researchgate.nethud.ac.ukbenthamdirect.comorganic-chemistry.org. The ability to synthesize functionalized furan derivatives provides access to a broad range of compounds with diverse applications ijsrst.com.

Historical Development of Furan Chemistry Research

The study of furan chemistry has a history dating back to the late 18th century. The first described furan derivative was 2-furoic acid, reported by Carl Wilhelm Scheele in 1780 utripoli.edu.lywikipedia.org. Furfural (B47365), another important derivative, was discovered in 1832 by Johann Wolfgang Döbereiner as a byproduct of formic acid synthesis and later characterized by John Stenhouse utripoli.edu.lywikipedia.orgderpharmachemica.com. Furan itself was first synthesized by Heinrich Limpricht in 1870, although he initially referred to it as "tetraphenol" wikipedia.org. Early research focused on the isolation and characterization of these compounds. The recognition of furan's aromatic nature and its distinct reactivity compared to other cyclic compounds spurred further investigation into its chemical properties and synthetic utility wikipedia.orgbritannica.com. Over time, the development of new synthetic methodologies and a deeper understanding of furan's reaction mechanisms have expanded its role in organic chemistry researchgate.nethud.ac.ukbenthamdirect.com. The publication of comprehensive works on furan chemistry has also played a significant role in setting the stage for the development of furan in various branches of chemistry dokumen.pub.

Overview of Advanced Academic Research Trajectories for Furan

Contemporary academic research on furan is exploring diverse and advanced trajectories, driven by its unique chemical properties and potential applications. One significant area is the development of novel and more efficient synthetic routes to furan and its substituted derivatives, often employing metal catalysis and tandem reactions to achieve higher selectivity and yield under milder conditions researchgate.nethud.ac.ukbenthamdirect.comorganic-chemistry.org. Research is also focused on utilizing furan derivatives as renewable building blocks for sustainable materials, particularly in the development of bio-based polymers dokumen.pubwiley-vch.defurious-project.euresearchgate.netresearchgate.net. This includes the synthesis of furan-based polyesters and the investigation of their properties for applications ranging from packaging to automotive components furious-project.euresearchgate.netboku.ac.at. Furthermore, the incorporation of furan moieties into advanced materials, such as intrinsically fire-resistant epoxy thermosets and materials for organic light-emitting transistors, is an active area of research acs.orgrowan.edunih.gov. The role of furan in natural product synthesis continues to be explored, with researchers developing concise total syntheses of furan-derived natural products using innovative strategies thieme-connect.comrsc.orgnih.govresearchgate.net. Additionally, the study of furan's reactivity under various conditions, including oxidation reactions for applications in nucleic acid and protein targeting, highlights its ongoing relevance in chemical biology nih.gov. Research also delves into the fundamental kinetics and reaction mechanisms of furan derivatives, particularly in the context of combustion, given the potential of some furan derivatives as biofuels whiterose.ac.uk.

Here is a table summarizing some key aspects of furan:

PropertyValue / DescriptionSource
Molecular FormulaC₄H₄O numberanalytics.comnih.gov
StructureFive-membered ring with 4 carbons and 1 oxygen numberanalytics.comnih.gov
AromaticityAromatic (satisfies Hückel's rule with 6 π electrons) numberanalytics.comwikipedia.org
Physical StateColorless, volatile liquid nih.govwikipedia.org
Boiling Point31.36 °C wikipedia.org
SolubilitySoluble in common organic solvents, slightly soluble in water wikipedia.org
ReactivityUndergoes electrophilic substitution, cycloadditions msu.eduwikipedia.orgdokumen.pub
Natural OccurrenceFound in natural products, plants, algae, microorganisms researchgate.netresearchgate.netbenthamdirect.com
Derived fromFurfural (commercially) researchgate.net

Further research findings include the investigation of metal-catalyzed furan synthesis, with various metals like copper, palladium, gold, and iron being utilized for different cyclization and coupling reactions hud.ac.ukorganic-chemistry.org. Studies have explored the synthesis of di-, tri-, and tetra-substituted furans through diverse reaction pathways hud.ac.ukorganic-chemistry.org. The synthesis of furan derivatives from renewable resources, such as monosaccharides, is also a significant research direction, aiming to develop sustainable chemical processes researchgate.netuliege.be.

Properties

CAS No.

138361-33-8

Molecular Formula

C18H20N2O

Synonyms

FURAN 1)

Origin of Product

United States

Synthetic Methodologies for Furan and Substituted Furan Systems

Classical and Acid-Mediated Cyclization Reactions

Classical methods for furan (B31954) synthesis typically involve the cyclization of suitable acyclic precursors under acidic conditions. These reactions often rely on the inherent reactivity of carbonyl compounds and their enol forms.

Paal-Knorr Synthesis and its Modern Adaptations

The Paal-Knorr synthesis is a well-established method for preparing substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgbrainly.in For furan synthesis, a 1,4-diketone is treated with an acid catalyst under dehydrating conditions. wikipedia.orgwikidoc.orgorganic-chemistry.org The reaction proceeds via the acid-catalyzed protonation of a carbonyl group, followed by intramolecular attack by the enol of the other carbonyl. wikipedia.org Subsequent dehydration of the resulting hemiacetal intermediate yields the furan ring. wikipedia.org

While traditionally carried out under harsh acidic conditions and requiring prolonged heating, which could potentially degrade sensitive functional groups, modern adaptations have addressed these limitations. wikipedia.org The mechanism of the Paal-Knorr furan synthesis was further elucidated in the 1990s, demonstrating that the reaction rates can be influenced by the stereochemistry of the starting 1,4-diketones. wikipedia.orgorganic-chemistry.org

Modern adaptations include the use of milder acid catalysts, such as trifluoroacetic acid, and the implementation of microwave irradiation, which can significantly reduce reaction times and allow for milder conditions. wikipedia.orgorganic-chemistry.org These advancements have expanded the scope and synthetic utility of the Paal-Knorr reaction. wikipedia.orgorganic-chemistry.org

Feist-Bénary Cyclocondensation

The Feist-Bénary synthesis is another classic method for the construction of substituted furan rings. wikidoc.orgwikipedia.orgrsc.org This reaction involves the cyclocondensation of an α-halo ketone with a β-dicarbonyl compound, typically in the presence of a base catalyst, such as ammonia (B1221849) or pyridine (B92270). wikipedia.orgpharmaguideline.com The mechanism involves an initial alkylation of the β-dicarbonyl compound by the α-halo ketone, followed by cyclization and dehydration to form the furan ring. wikipedia.org

This method provides a strategy for the efficient preparation of polysubstituted furan derivatives through intermolecular annulation. rsc.org

Other Established Cyclization Approaches

Beyond the Paal-Knorr and Feist-Bénary reactions, other classical cyclization strategies have been developed for furan synthesis. These often involve the cyclization of precursors containing appropriately positioned functional groups that can react to form the five-membered furan ring. Examples include the dehydration of pentoses or pentosans and the cyclization of 2-alkynylallyl alcohols catalyzed by various metal salts. numberanalytics.comhud.ac.uk Ring expansion reactions of alkynic oxiranes exposed to sulfuric acid and mercury sulfate (B86663) also yield furans. pharmaguideline.com

Metal-Catalyzed Furan Synthesis

Transition metal catalysis has emerged as a powerful tool for the synthesis of furan rings, offering advantages such as milder reaction conditions, improved selectivity, and the ability to utilize a wider range of substrates. researchgate.netbeilstein-journals.org

Copper-Catalyzed Cyclizations and Coupling Reactions

Copper catalysis has been successfully applied to various furan synthesis methodologies. Copper(II)-catalyzed cyclization reactions of silyl (B83357) enol ethers with α-diazo-β-ketoesters or α-diazoketones can provide substituted dihydrofuran derivatives, which can serve as precursors to furans. organic-chemistry.org Copper-mediated intermolecular annulation of alkyl ketones and β-nitrostyrenes has also been shown to enable the regioselective synthesis of multisubstituted furan derivatives. organic-chemistry.org

Furthermore, copper catalysis has been employed in oxidative cyclization reactions, such as the copper-mediated [3+2] oxidative cyclization of N-tosylhydrazones to afford substituted furans. organic-chemistry.org Copper-catalyzed intramolecular O-vinylation of ketones with vinyl bromides represents another strategy for accessing furans. hud.ac.uk Recent research has also demonstrated copper-catalyzed dehydrogenative C–O cyclization for the synthesis of furan-fused systems. acs.org

A highly efficient copper-catalyzed three-component cascade strategy involving Knoevenagel condensation, enynone cyclization, and B-H bond insertion has been developed for the synthesis of furan-2-ylmethylboranes. rsc.orgrsc.org This method allows for the one-step synthesis of these compounds from simple starting materials under mild conditions. rsc.orgrsc.org

Gold-Catalyzed Furan Formation from Alkynyl Substrates

Gold catalysts, particularly gold(I) and gold(III) complexes, have shown unique catalytic activities towards alkynes, making them valuable for furan synthesis from alkynyl substrates. mdpi.comarkat-usa.org Gold catalysts can activate the π-system of alkynes towards nucleophilic attack, facilitating cyclization reactions. mdpi.comacs.org

One approach involves the gold-catalyzed cyclization of alkynyl ketones or aldehydes. numberanalytics.com Gold(I)-catalyzed cyclization/ring-opening processes with alkynylcyclopropyl ketones have been reported to generate furans in good yields. hud.ac.uk Gold(I)-catalyzed hydration of diynes followed by cyclization is another method for furan synthesis. hud.ac.ukrsc.org

Gold catalysis is also effective in the formation of furans from alkynyl alcohols and ethers through intramolecular cyclization reactions. beilstein-journals.orgmdpi.com For instance, gold(I)-catalyzed reactions of alkynes with furans can lead to the formation of phenol (B47542) derivatives. mdpi.com

Detailed mechanistic studies have been conducted for gold-catalyzed furan formation from γ-acyloxyalkynyl ketones, proposing intermediates involving gold carbenoid species and subsequent cyclization and aromatization. beilstein-journals.org The nature of the acyloxy group has been shown to have minimal influence on the reaction yield in some gold-catalyzed processes. beilstein-journals.org

Gold catalysis has also been integrated into cascade reactions for furan synthesis, such as the gold(I)-catalyzed domino Friedel-Crafts/furan-alkyne cycloisomerizations for the synthesis of arylated enones or enals. acs.org

Here is a summary of some synthetic methods and their key features:

Synthetic MethodPrecursorsCatalyst/ConditionsKey Features
Paal-Knorr Synthesis1,4-DiketonesAcid catalyst (dehydrating)Classical, acid-mediated cyclization, yields substituted furans. wikipedia.org
Modern Paal-Knorr Adaptations1,4-DiketonesMilder acids, MicrowaveReduced reaction times, milder conditions. wikipedia.orgorganic-chemistry.org
Feist-Bénary Cyclocondensationα-Halo Ketones, β-DicarbonylsBase catalyst (amine)Intermolecular annulation, yields polysubstituted furans. rsc.orgwikipedia.org
Copper-Catalyzed CyclizationsVariousCopper catalystsMilder conditions, regioselectivity, oxidative cyclizations. hud.ac.ukorganic-chemistry.orgacs.org
Gold-Catalyzed Furan FormationAlkynyl substratesGold catalysts (Au(I), Au(III))Activation of alkynes, intramolecular cyclizations, cascade reactions. beilstein-journals.orgmdpi.comacs.org

Ruthenium- and Rhodium-Catalyzed Routes to Furan Rings

Ruthenium and rhodium complexes have emerged as effective catalysts for the construction of furan rings through various reaction pathways.

Ruthenium catalysis has been explored for the cyclization of epoxyalkyne derivatives to yield furans. A study demonstrated that the ruthenium catalyst TpRuPPh₃(CH₃CN)₂Cl can effectively catalyze this transformation in the presence of Et₃N for various epoxyalkynes containing suitable oxygen and nitrogen functionalities. acs.orgacs.org This method utilizes a low catalyst loading but was found to be ineffective for disubstituted epoxyalkynes. acs.org Deuterium labeling experiments suggest a mechanism involving a ruthenium-vinylidenium intermediate. acs.org Another ruthenium-catalyzed approach involves the atom-transfer [2+2+1] cycloaddition of α,ω-diynes, utilizing dimethyl sulfoxide (B87167) as an oxygen donor for the synthesis of fused furans. thieme-connect.com Sequential ruthenium(II)- and copper(II)-catalyzed processes have also been developed for the one-pot synthesis of 2,5-disubstituted furans from terminal alkynes. nih.gov This sequence involves the ruthenium(II)-catalyzed dimerization of a terminal alkyne and addition of an alcohol to form a 1,3-dienyl alkyl ether, followed by copper(II)-catalyzed hydrolysis and cyclization. nih.gov

Rhodium catalysis offers alternative routes to furan synthesis. An efficient protocol utilizes Rh(III)-catalyzed vinyl C–H activation of acrylic acids with α-diazocarbonyl compounds to synthesize furans. acs.orgacs.org This method exhibits broad functional group tolerance and provides furans in moderate to good yields without the need for copper or silver salts. acs.orgacs.org Control experiments suggest a mechanism involving a decarbonylation process. acs.org Rhodium-catalyzed synthesis of multi-substituted furans has also been achieved from N-sulfonyl-1,2,3-triazoles bearing a tethered carbonyl group, involving intramolecular trapping of an α-imino carbene and subsequent aromatization. rsc.org

Palladium-Catalyzed Intramolecular C-Arylation in Furan Systems

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and it has been successfully applied to the synthesis of furan systems, particularly through intramolecular C-arylation reactions.

Palladium-catalyzed intramolecular C–H arylation can be used for the synthesis of various heterocyclic motifs, including furans, utilizing tosylates and mesylates as electrophiles. figshare.com This transformation is reported to be efficient. figshare.com Another application of palladium catalysis in furan synthesis is the intramolecular O-arylation of enolates, which provides an efficient route to substituted benzofurans. acs.orgnih.gov This reaction, catalyzed by a system generated from Pd₂(dba)₃ and the ligand DPEphos, involves the formation of a C−O bond between enolates and aryl halides in 1-(2-haloaryl)ketones. acs.orgnih.gov Both cyclic and acyclic ketones are effective substrates for this transformation. acs.org Palladium catalysis also enables the synthesis of 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid. organic-chemistry.org Furthermore, palladium-catalyzed direct arylation of furyl C–H bonds with aryl halides is a method for constructing arylfurans. rsc.org This reaction typically occurs regioselectively at the more reactive α-position of the furan ring, although methods for β-arylation have also been developed, often requiring substitution at the α-positions or the use of a directing group. rsc.org

Green Chemistry Approaches in Furan Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of furans and their derivatives to minimize environmental impact and promote sustainability.

Furan chemistry itself is considered an area of sustainable chemistry, focusing on the transformation of furans derived from biomass into valuable chemicals and materials. catalysis-summit.com

Utilization of Bio-renewable Feedstocks for Furan Production

A key aspect of green furan synthesis is the use of bio-renewable feedstocks. Traditionally, furans are derived from carbohydrates found in biomass sources such as agricultural waste and lignocellulosic biomass. catalysis-summit.com Furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are versatile intermediates obtained from the catalytic conversion of these biomass sources. catalysis-summit.comgoogle.comdigitellinc.commdpi.com These furan derivatives can then be transformed into biofuels, solvents, resins, and plastics, serving as sustainable alternatives to petroleum-based products. catalysis-summit.com For example, HMF is a key intermediate readily derived from renewable carbohydrates. google.com The production of furan derivatives from biomass sugars contributes to achieving a sustainable energy supply and chemical production. google.com Chitin, the second most abundant biomass, can be hydrolyzed to N-acetylglucosamine, which can then be dehydrated to produce 3-acetamido-5-acetylfuran, a promising nitrogen-containing furan derivative. rsc.org

Sustainable Catalytic Pathways for Furan Derivatives

Developing sustainable catalytic pathways is crucial for green furan synthesis. Catalysis plays a significant role in efficiently converting biomass-derived compounds into high-value products. catalysis-summit.com Various catalysts are being developed to optimize reactions, increase selectivity, and accelerate reaction rates. catalysis-summit.com Acid catalysts are used in the dehydration of sugars to produce furfural, while metal-based catalysts facilitate the hydrogenation of furfural into biofuels. catalysis-summit.com Multifunctional catalyst systems are being employed for the direct synthesis of furan derivatives from HMF esters or ethers, enabling both hydrogenation and hydrolysis in a single reaction. google.com Nature-sourced catalysts, such as MgO, bio-sourced chitosan, and N-Methyl-d-glucamine, are being explored for the synthesis of functionalized furans from glucose in water under mild conditions, offering more sustainable options compared to traditional catalysts. bohrium.com Biocatalysis, in general, is seen as advantageous due to the use of environmentally friendly catalysts and mild reaction conditions. frontiersin.org

Solvent-Free and Environmentally Benign Synthetic Protocols

Minimizing or eliminating the use of solvents and developing environmentally benign protocols are important goals in green chemistry. Solvent-free conditions have been explored for the synthesis of furan derivatives. For instance, molecular iodine catalyzes the synthesis of substituted pyrans and furans under solvent-free conditions at ambient temperature and atmosphere. organic-chemistry.org An efficient synthesis of furans has been achieved under solvent-free conditions catalyzed by Yb(OTf)₃ hydrate (B1144303) from acetylene (B1199291) dicarboxylates and β-dicarbonyl compounds, offering mild experimental conditions and good to excellent yields. unich.it A one-pot, solvent-free stereoselective synthesis of rhodanine–furan hybrids from renewable resources (furan derivatives derived from sugars) has also been reported, proceeding at room temperature. figshare.comresearchgate.net Triflic acid has been used to promote the solvent-free synthesis of densely functionalized furans through a domino Friedel–Crafts arylation followed by dehydrative cyclization. rsc.org Environmentally benign syntheses of hexahydro-cyclopenta(b)furan derivatives have been achieved through the cyclization of substituted campholenic alcohols in the presence of Amberlyst-15® under ambient conditions. rsc.orgrsc.org Gold catalysis in ionic liquids provides an environmentally friendly method for the synthesis of polysubstituted furans from propargylic alcohols and 1,3-dicarbonyl compounds. mdpi.com Biocatalytic approaches also contribute to environmentally benign synthesis by operating under mild conditions. frontiersin.org

Stereoselective Synthesis of Furan Derivatives

Stereoselective synthesis aims to control the stereochemistry of the products, which is particularly important for the synthesis of biologically active furan derivatives. While the provided search results did not yield extensive specific examples solely focused on the stereoselective synthesis of furan rings themselves, some methods for synthesizing furan derivatives with control over stereochemistry were mentioned.

The synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives carrying a quaternary stereogenic center as single diastereomers has been achieved through a copper-catalyzed cascade reaction between enaminones and N-tosylhydrazones. rsc.org This method provides highly functionalized trifluoromethyl 2H-furans with stereocontrol. rsc.org Another approach involving stereoselective synthesis is the one-pot, solvent-free synthesis of rhodanine–furan hybrids from furan derivatives derived from sugars, which is reported to be stereoselective. figshare.comresearchgate.net The synthesis of tropanes via a microwave-assisted, stereoselective 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade of cyclopropanated furan derivatives has also been demonstrated, leading to stereochemically defined bicyclic structures. nih.gov

Enantioselective and Diastereoselective Furan Annulations

Furan annulation reactions provide efficient routes to construct the furan ring, often as part of more complex polycyclic systems. Achieving control over stereochemistry in these processes is crucial for synthesizing chiral furan derivatives.

Enantioselective annulation strategies have been explored to access furan-containing compounds with defined absolute configurations. For instance, catalytic asymmetric [3+2] annulation reactions have been developed. One such method involves the DIOP-catalyzed annulation of N-protected isatins with but-3-yn-2-one, yielding enantioenriched spiro[furan-2,3′-indoline]-2′,4(5H)-dione derivatives with good enantioselectivities under mild conditions. rsc.org Another approach focuses on the catalytic asymmetric synthesis of furan-indole compounds possessing both axial and central chirality through organocatalytic asymmetric [2+4] annulation of achiral furan-indoles with 2,3-indolyldimethanols. nih.gov This strategy allows the synthesis of these complex chiral frameworks in high yields with excellent regio-, diastereo-, and enantioselectivities. nih.gov Enantioselective syntheses of furan atropisomers have also been achieved via an oxidative central-to-axial chirality conversion strategy, where oxidation of enantioenriched dihydrofuran precursors leads to axially chiral furans with high enantiopurities. acs.org

Diastereoselective annulation reactions are also valuable for constructing furan rings with specific relative stereochemistry. A diastereoselective three-component reaction involving alkynyl enones, aldehydes, and secondary amines catalyzed by indium has been reported for the synthesis of highly substituted cyclopenta[c]furan derivatives in a single step. researchgate.net This method facilitates the formation of stereodefined heterocyclic motifs through sequential cyclization steps. researchgate.net Vinylogous Mukaiyama aldol (B89426) additions utilizing silyloxyfurans and substituted cyclic ketones have demonstrated moderate to good diastereoselectivity in the annulation of butenolides and γ-lactones. acs.org This strategy provides a useful method for appending these lactone moieties onto cyclic ketones. acs.org A concise and highly diastereoselective one-pot synthesis of vicinal tetrasubstituted furofuran analogues from β-nitrostyrene derivatives has also been developed, forming a fused heterocyclic system with four contiguous stereocenters under relatively mild conditions. rsc.org

Chiral Furan Synthons from Biomass-Derived Precursors

The utilization of biomass-derived precursors for the synthesis of chiral furan synthons is an attractive approach from a sustainability perspective. Lignocellulosic biomass can be converted into furan derivatives such as furfural and 5-hydroxymethylfurfural (HMF), which serve as versatile building blocks for the synthesis of value-added products, including chiral compounds. rsc.orgresearchgate.netmdpi.commdpi.com

Furfural and HMF are particularly important as they contain multiple reactive sites, making them suitable for various transformations to generate chiral molecules. rsc.org While progress has been made in the catalytic transformation of these biomass-derived furan derivatives into racemic molecules, the development of catalytic asymmetric methods is an active area of research. rsc.org

Biomass-derived furfural can be converted into chiral furan amino acids, such as β-(2-furyl)serine, through chemo-enzymatic synthesis routes. researcher.lifesci-hub.se One such method involves a one-pot procedure using a magnetic solid acid catalyst for the conversion of biomass (like corncob) into furfural, followed by enzymatic conversion of furfural into β-(2-furyl)serine with high enantiomeric excess. sci-hub.se

Other biomass-derived furans, such as 2-furoic acids and their derivatives, have been shown to act as reactive dienes in Diels-Alder reactions, even with electron-withdrawing substituents. biorizon.eu These reactions can be performed under mild conditions, especially in water as a solvent, and the resulting Diels-Alder adducts serve as versatile synthons for accessing various carbocyclic products. biorizon.eu

The potential of biomass-derived furanics as synthons for nitrogen-rich heteroaromatics and carbocycles is also being explored. researchgate.net

Functionalization of Pre-formed Furan Rings

Pre-formed furan rings can undergo various functionalization reactions to introduce diverse substituents, enabling the synthesis of a wide range of furan derivatives.

Electrophilic Functionalization Strategies

Furan is an electron-rich heterocycle, making it susceptible to electrophilic attack, primarily at the α (C2 and C5) positions. Electrophilic functionalization strategies allow for the direct introduction of substituents onto the furan ring.

Electrophilic C-H alkylation of furans is a notable functionalization strategy. This method can be used to synthesize complex molecules, including natural products. For example, electrophilic C-H alkylation of furans has been featured in the total synthesis of roseophilin and has been explored as an alternative to C-H functionalizations using electrophilic transition metals. nih.gov This strategy can be used in conjunction with ring-opening reactions to generate diverse ring systems. nih.gov

While less common than functionalization at the α-positions, functionalization at the β (C3 and C4) positions of the furan ring is also possible, often requiring specific strategies or conditions. clockss.org

Cross-Coupling Reactions on Furan Scaffolds

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds on furan scaffolds, allowing for the introduction of aryl, alkenyl, and alkyl groups. These reactions are widely used in the synthesis of substituted furans.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for coupling aryl or heteroaryl halides with organoboronic acids or esters, catalyzed by palladium complexes. mdpi.comnih.govmorressier.comresearchgate.net This reaction is highly applicable to furan chemistry, enabling the synthesis of aryl- and heteroaryl-substituted furans. acs.org While the low stability of furanboronic acids towards protodeboronation can be a limitation, the cross-coupling of furan-2-yltrifluoroborate with various aryl halides has been shown to be efficient. nih.gov Suzuki coupling of halogenated furans with arylboronic acids proceeds smoothly. acs.org Methods have been developed for the one-pot Suzuki-Miyaura coupling of di-brominated furans to produce differentially tri-substituted furan products. morressier.com

Stille Coupling: The Stille coupling reaction involves the palladium-catalyzed coupling of organostannanes with organic halides or pseudohalides. ucla.edunih.govacs.orgacs.orgnih.gov This reaction is applicable to furan systems, allowing for the formation of carbon-carbon bonds at substituted positions. For example, the Stille coupling of 2-iodofuran (B1589784) with phenyltrimethyltin in the presence of a palladium catalyst yields 2-phenylfuran. ucla.edu Stille coupling has been used in the synthesis of mixed thiophene (B33073)/furan oligomers by coupling brominated or iodinated thiophene/furan derivatives with organostannyl furans or thiophenes. acs.orgacs.orgnih.gov Palladium-free Stille cross-coupling reactions using copper halide catalysts have also been developed for coupling allylic bromides with functionalized organostannylfurans. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction is a palladium/copper-catalyzed cross-coupling between terminal alkynes and aryl or vinyl halides. organic-chemistry.orgresearchgate.netspuvvn.edutaylorfrancis.comresearchgate.net This reaction is useful for introducing alkyne substituents onto furan rings or for constructing furan rings as part of a cascade process. The synthesis of 2,3-disubstituted benzo[b]furans can be achieved through Sonogashira coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization. organic-chemistry.org Sonogashira coupling of 3-iodobenzo[b]furans with phenyl alkyne is another example of its application in furan chemistry. researchgate.net A simple and efficient one-pot synthesis of substituted benzo[b]furans has been developed using Sonogashira coupling of 2-iodophenols with arylacetylenes catalyzed by palladium nanoparticles in water under ligand- and copper-free aerobic conditions, followed by 5-endo-dig cyclization. researchgate.net

Negishi Coupling: The Negishi coupling reaction involves the palladium or nickel-catalyzed cross-coupling of organozinc reagents with organic halides or pseudohalides. rsc.orgdigitellinc.comnih.govbeilstein-journals.org This reaction can be applied to furan derivatives. Zincated furan species can undergo Negishi cross-coupling reactions. rsc.org The Negishi coupling has been used in the synthesis of mixed thiophene/furan oligomers and in the formation of C(sp2)–C(sp3) bonds with furan derivatives. digitellinc.comnih.govbeilstein-journals.org A one-pot procedure involving Negishi cross-coupling has been developed for the synthesis of fused benzofuro heterocycles, starting from fluoropyridines or fluoroarenes and 2-bromophenyl acetates. acs.org

Cross-coupling reactions involving organoaluminum reagents with 2-halobenzo[b]furans catalyzed by palladium have also been reported for the synthesis of 2-substituted benzo[b]furan derivatives. rsc.orgthieme-connect.comresearchgate.net

Reactivity and Mechanistic Investigations of Furan Compounds

Electrophilic Aromatic Substitution Reactions of Furan (B31954)

Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (SEAr) reactions. Its reactivity is significantly greater than that of benzene (B151609), with reaction rates estimated to be as much as 6 x 10¹¹ times faster. chemicalbook.com This enhanced reactivity is attributed to the participation of the oxygen atom's lone pair of electrons in the aromatic π-system, which increases the electron density of the ring carbons. However, this high reactivity also makes the furan ring susceptible to polymerization and ring-opening, particularly under strongly acidic conditions. allaboutchemistry.netiust.ac.ir Consequently, electrophilic substitutions on furan often require milder reagents and carefully controlled conditions compared to those used for benzene.

The order of reactivity towards electrophilic substitution among common five-membered heterocycles is generally pyrrole (B145914) > furan > thiophene (B33073) > benzene. pearson.comksu.edu.sa

Electrophilic attack on the furan ring shows a strong preference for the α-positions (C2 and C5) over the β-positions (C3 and C4). ksu.edu.sapearson.com This regioselectivity is a direct consequence of the relative stability of the carbocation intermediate (also known as the sigma complex or arenium ion) formed during the reaction.

When an electrophile attacks at the C2 position, the positive charge on the resulting intermediate can be delocalized over three atoms, including the ring oxygen, leading to three significant resonance structures. chemicalbook.comquora.comquora.com In contrast, attack at the C3 position results in an intermediate where the positive charge is delocalized over only two carbon atoms, yielding only two resonance structures. chemicalbook.comquora.com The greater number of resonance contributors for the C2-attack intermediate signifies a more stabilized and lower-energy transition state, making this pathway kinetically favored. quora.comquora.com

The key steps in the mechanism are:

Attack of the electrophile (E⁺) on the electron-rich furan ring, preferentially at the C2 position, to form a resonance-stabilized carbocation intermediate.

Loss of a proton (H⁺) from the same carbon atom to a base, restoring the aromaticity of the ring and yielding the substituted furan.

The high reactivity of furan necessitates the use of mild and specific reagents for common electrophilic substitution reactions to avoid polymerization or the formation of polysubstituted products. allaboutchemistry.netpharmaguideline.com

Halogenation : Furan reacts vigorously with elemental halogens like chlorine and bromine at room temperature, often leading to polyhalogenated products and resinification. pharmaguideline.comquimicaorganica.org To achieve mono-substitution, reactions must be conducted under milder conditions, such as low temperatures. quimicaorganica.org For example, bromination with dioxane-bromine at –5°C yields 2-bromofuran. pharmaguideline.com Chlorination can result in disubstitution.

Nitration : Due to furan's sensitivity to strong acids, standard nitrating mixtures (HNO₃/H₂SO₄) cannot be used as they cause decomposition. iust.ac.ir A milder nitrating agent, acetyl nitrate (B79036) (CH₃COONO₂), is employed, typically at low temperatures, to produce 2-nitrofuran. allaboutchemistry.netpharmaguideline.com The reaction proceeds via an addition-elimination mechanism.

Sulfonation : Similar to nitration, furan is unstable in the presence of strong sulfonating agents like concentrated sulfuric acid. iust.ac.ir The preferred reagent for sulfonation is a complex of sulfur trioxide with pyridine (B92270) (SO₃·pyridine) or dioxane. pharmaguideline.comslideshare.net This reaction, often carried out at room temperature or slightly elevated temperatures, typically yields furan-2-sulfonic acid. pharmaguideline.comslideshare.net Under certain conditions with excess sulfonating agent, 2,5-disubstitution can occur. pharmaguideline.comacs.org

Table 1: Conditions for Electrophilic Substitution of Furan
ReactionReagent(s)Typical ConditionsMajor ProductReference(s)
Halogenation (Bromination)Br₂ in Dioxane or DMF-5°C2-Bromofuran pharmaguideline.com
NitrationAcetyl nitrate (CH₃COONO₂)Low Temperature2-Nitrofuran allaboutchemistry.netpharmaguideline.com
SulfonationPyridine-Sulfur trioxide complex (SO₃·Py)Room Temperature to 70°CFuran-2-sulfonic acid pharmaguideline.comslideshare.net

Cycloaddition Reactions Involving Furan

While furan is aromatic, its resonance energy is lower than that of benzene, thiophene, and pyrrole. chemicalbook.comallaboutchemistry.net This lower aromaticity allows furan to behave as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. allaboutchemistry.netaskiitians.com

Furan can react with a variety of dienophiles (electron-deficient alkenes or alkynes) to form bridged bicyclic adducts, specifically 7-oxabicyclo[2.2.1]heptene derivatives. acs.orgzbaqchem.com A classic example is the reaction with maleic anhydride (B1165640). zbaqchem.com However, compared to acyclic dienes or cyclopentadiene, furan is a relatively unreactive diene due to the energy required to overcome its aromatic stabilization. rsc.org Consequently, the Diels-Alder reactions of furan are often reversible, especially at elevated temperatures, which can lead to an equilibrium between reactants and products. acs.orgmdpi.comnih.gov This reversibility can influence the stereochemical outcome of the reaction. acs.org

The reaction typically favors the formation of the endo adduct under kinetic control at lower temperatures, while the more thermodynamically stable exo adduct may be favored at higher temperatures or after prolonged reaction times, which allow for retro-Diels-Alder and re-cycloaddition to occur. rsc.orgrsc.org

The reactivity of the furan ring in Diels-Alder reactions is highly sensitive to the electronic nature of its substituents. This effect is generally explained by Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

Electron-Donating Groups (EDGs) : Substituents such as alkyl (e.g., -CH₃) or alkoxy groups increase the electron density of the furan ring. This raises the energy of the furan's HOMO, reducing the HOMO-LUMO energy gap with the dienophile and accelerating the reaction. rsc.orgmdpi.comnih.gov For example, 2-methylfuran (B129897) is more reactive than furan. mdpi.com

Electron-Withdrawing Groups (EWGs) : Substituents like formyl (-CHO), carboxyl (-COOH), or ester groups decrease the electron density of the furan ring. rsc.orgnih.gov This lowers the energy of the furan's HOMO, widening the energy gap and making the Diels-Alder reaction slower and less favorable. nih.govrsc.org Furfural (B47365) and 2-furoic acid are significantly less reactive than furan itself. mdpi.comnih.gov However, computational and experimental studies have shown that even furans with EWGs can participate in these reactions, particularly with highly reactive dienophiles. rsc.orgacs.org

Table 2: Relative Reactivity of Substituted Furans in Diels-Alder Reactions
Furan DerivativeSubstituent TypeEffect on ReactivityReference(s)
2-MethylfuranElectron-Donating (Alkyl)Increased mdpi.com
Furan(Unsubstituted)Baseline rsc.org
Furfural (-CHO at C2)Electron-Withdrawing (Carbonyl)Decreased mdpi.comrsc.org
2-Furoic acid (-COOH at C2)Electron-Withdrawing (Carboxyl)Decreased nih.gov
3-TrifluoroborylfuranActivating (Boryl)Significantly Increased acs.org

Achieving stereocontrol in the Diels-Alder reaction of furan is a significant area of research, as the resulting chiral 7-oxabicyclo[2.2.1]heptene skeletons are valuable intermediates in the synthesis of carbohydrates and other biologically active molecules. acs.org Asymmetric induction can be achieved through several strategies:

Chiral Dienophiles : Using dienophiles that incorporate a chiral auxiliary, such as an ester derived from a chiral alcohol like (-)-8-phenylmenthol, can direct the cycloaddition to favor one diastereomer over another. acs.orgacs.org

Chiral Catalysts : The use of chiral Lewis acids can coordinate to the dienophile, creating a chiral environment that influences the facial selectivity of the furan's approach. acs.orgelsevierpure.com However, many common Lewis acids are incompatible with furan due to its acid sensitivity. acs.org Heterogeneous catalysts, such as TiCl₄ or ZnCl₂ supported on silica (B1680970) gel, have been shown to be effective in catalyzing these reactions and inducing asymmetry, with diastereomeric excesses (de) of up to 70% being reported in reactions with chiral acrylates. acs.org

Recent studies have also explored the use of Evans' auxiliaries on propiolate dienophiles in the presence of aluminum-based Lewis acids to achieve diastereoselective cycloaddition, where chelation is believed to play a key role in controlling the stereochemical outcome. elsevierpure.com

Diels-Alder Reactions of Furan as a Diene

Intramolecular Diels-Alder Reactions of Furan

The intramolecular Diels-Alder reaction of furan (IMDAF) is a significant synthetic strategy for constructing complex polycyclic molecules. While furan itself is often a slow-reacting diene in intermolecular Diels-Alder reactions, physically connecting the furan ring and the dienophile within the same molecule increases the probability of collision and enhances the reaction rate. youtube.com These reactions are typically reversible, a characteristic that can be exploited in various synthetic applications. rsc.orgresearchgate.net

Comprehensive studies have been conducted on the effects of substituents on the IMDAF reaction. A notable finding is the "halogen effect," where the introduction of electron-withdrawing halogens can increase the rate and exergonicity of the reaction. nih.gov Research involving halogen substitution on both the furan and dienophile components has shown that while halogenation on the dienophile can slow the reaction and make it less thermodynamically favorable, this can be counteracted by careful selection of the halogenation site on the furan ring. researchgate.net The viability of these reactions is thought to be controlled by a combination of factors, including positive charge stabilization in the transition state, steric effects, and dipolar interactions, while frontier orbital effects appear to play a lesser role. researchgate.net

Furan SubstituentDienophile SubstituentRelative Reaction RateThermodynamic Favorability
HHBaselineFavorable
2-BrHIncreasedMore Favorable
HBrDecreasedLess Favorable
2-BrBrSlightly DecreasedSlightly Less Favorable
3-BrHIncreasedMore Favorable

Table 1. Illustrative effects of halogen substitution on the Intramolecular Furan Diels-Alder reaction, based on findings from comprehensive studies. researchgate.net Note: This table represents general trends.

Hetero-Diels-Alder Reactions

Furan and its derivatives can participate as the diene component in hetero-Diels-Alder reactions, which provide a convergent, redox-neutral route to hetero-oxanorbornene derivatives. rsc.orgrsc.org These cycloadducts are versatile intermediates for synthesizing a wide array of heterocycles and complex natural products. rsc.org

The reactivity of furan in these [4+2] cycloadditions is often hampered by its aromatic character, which can lead to a significant energy gap between the diene's highest occupied molecular orbital (HOMO) and the dienophile's lowest unoccupied molecular orbital (LUMO). rsc.org Consequently, forcing conditions such as high temperatures and pressures are sometimes necessary. For example, the earliest reported aza-Diels-Alder reaction between furan and a highly activated triester imine required both high temperature and pressure to achieve a good yield. rsc.org The resulting furo-oxazines and related adducts can undergo further transformations. For instance, furo-oxazines can be converted into bis(furan-2-yl)methanes bearing an open-chain oxime, while tetrahydrofuro[3,2-c]pyridazines can undergo acid-catalyzed additions with alcohols or water. researchgate.net In cases where rearomatization of the furan ring is blocked, such as with 2,5-dimethylfuran (B142691) derivatives, thermolysis can induce a furan ring-opening reaction to yield 6H-1,2-oxazines. researchgate.net

Reaction with Arynes and Other Dienophiles

Furan readily undergoes [4+2] cycloaddition reactions with highly reactive dienophiles such as arynes. The reaction with benzyne, for instance, yields dihydronaphthalene derivatives that serve as valuable intermediates in the synthesis of polycyclic aromatic compounds. wikipedia.org Benzyne can be generated through various methods, including the thermal cycloisomerization of triynes (a hexadehydro-Diels-Alder or HDDA reaction), and subsequently trapped by furan. nih.gov This trapping reaction has been instrumental in confirming that benzynes produced by different methods share the same structure and reactivity. nih.gov

The scope of this reaction has been expanded to include substituted furans and arynes, enabling the synthesis of complex structures. For example, the highly reactive ortho-SF₅-benzyne, generated from 2-fluoro-SF₅-benzene, can be trapped in situ by furan or 2-methylfuran. acs.orgacs.org The resulting stable Diels-Alder adducts can be further transformed into previously unknown 1-SF₅-naphthalene and its derivatives. acs.org

Besides arynes, furan reacts with a variety of other dienophiles. While it is generally considered a poor diene for reactions with electron-poor alkenes due to its aromaticity, it reacts readily with more activated dienophiles like maleic anhydride. rsc.orgrsc.org Interestingly, recent studies have demonstrated that even electron-poor furans, such as furfural and its 5-hydroxymethyl derivative, can directly participate in Diels-Alder reactions with dienophiles like maleimides, expanding the synthetic utility of these abundant renewable platform molecules. rsc.orgmdpi.comnih.gov In some specific contexts, furans have even been shown to act as dienophiles in reactions with masked o-benzoquinones. acs.org

Hydrogenation and Reduction Pathways of Furan

Catalytic Hydrogenation to Dihydrofurans and Tetrahydrofurans

The catalytic hydrogenation of furan is a crucial process for producing valuable non-aromatic heterocycles like dihydrofurans and tetrahydrofuran (B95107) (THF). Complete reduction to THF is well-established and typically employs elevated hydrogen pressures and catalysts based on noble metals such as rhodium, iridium, or ruthenium. nih.gov Sponge metal catalysts, like Raney® nickel, have also been effectively used for the hydrogenation of furan to THF. google.com

Photocatalytic methods offer an alternative under milder conditions. Furan can be almost quantitatively hydrogenated to tetrahydrofuran using alcoholic suspensions of palladium-loaded titanium(IV) oxide (Pd-TiO₂) without the need for hydrogen gas, achieving a high apparent quantum efficiency. rsc.orgresearchgate.net The direct, one-pot conversion of furfural to 2-methyltetrahydrofuran (B130290) (2-MTHF) has been achieved with high yield using bimetallic catalysts, such as Cu–Pd supported on HY zeolite. The mechanism proceeds through the hydrogenation of furfural to furfuryl alcohol, followed by hydrodeoxygenation to 2-methylfuran, and subsequent hydrogenation of the furan ring. acs.org

Furan SubstrateCatalystConditionsPrimary Product(s)Yield/SelectivityReference(s)
FuranRaney® Ni (Fe, Cr-promoted)Fixed bed reactor, H₂TetrahydrofuranHigh Conversion google.com
FuranPd/TiO₂UV irradiation, MethanolTetrahydrofuran~100% Conversion rsc.orgresearchgate.net
FurfuralCu–Pd/HY160°C, 3 MPa H₂, n-heptane2-Methyltetrahydrofuran83.1% Yield acs.org
FurfuralNi/N-doped porous carbon200°C, H₂Furfuryl alcoholSelective mdpi.com

Table 2. Selected examples of catalytic hydrogenation of furan and its derivatives.

Selective Reduction Methods

Achieving partial reduction of the furan ring is a significant synthetic challenge. The Birch reduction, which typically reduces aromatic rings to 1,4-dihydro derivatives, is largely ineffective for unsubstituted furan, often leading to dimerization and ring-opening products. nih.govadelaide.edu.au This is attributed to furan's low resonance energy and high reduction potential. nih.gov Historically, successful Birch reductions of furans have been limited to a few examples of electron-poor, carboxylate-substituted derivatives. nih.gov

A significant breakthrough is the development of a mild Brønsted acid-catalyzed reduction that accomplishes the formal Birch reduction of a wide range of furans. acs.org This method uses silanes as the reducing agent in hexafluoroisopropanol (HFIP) as the solvent. By tuning the acid strength, the reduction can be controlled to selectively produce either 2,5-dihydrofurans or fully reduced tetrahydrofurans. nih.govacs.org Notably, this method achieves the first successful reduction of furan itself to 2,5-dihydrofuran (B41785) in quantitative yield. nih.govacs.org

Furan SubstrateCondition SetProductYield (%)Reference(s)
FuranTFA (5 mol %), Et₃SiH, H₂O in HFIP2,5-Dihydrofuran100 nih.govacs.org
3-PhenylfuranTFA (5 mol %), Et₃SiH, H₂O in HFIP3-Phenyl-2,5-dihydrofuran95 acs.org
3-PhenylfuranTfOH (2 mol %), Et₃SiH in HFIP3-Phenyltetrahydrofuran83 acs.org
2-MethylfuranTfOH (2 mol %), Et₃SiH in HFIPtrans-2-Methyltetrahydrofuran85 acs.org

Table 3. Brønsted acid-catalyzed selective reduction of furans.

For furan derivatives with conjugated electron-withdrawing groups, other selective reduction methods are available. An efficient reduction of conjugated C=C bonds in 3-(furan-2-yl)-2-cyanopropenenitriles has been achieved using 2-phenylbenzimidazoline. nih.govresearchgate.net This method selectively reduces the exocyclic double bond with high yields, leaving the furan ring and cyano groups unaffected, offering an alternative where metal-catalyzed hydrogenations or borohydride (B1222165) reductions fail. nih.govnih.gov

Ring-Opening Reactions and Photoisomerizations of Furan

The modest aromaticity of the furan ring makes it susceptible to ring-opening reactions under various conditions. wikipedia.org Acid-catalyzed ring-opening is a common side reaction, for instance, during the polymerization of furfuryl alcohol, which can yield structures containing levulinic acid or its esters. nih.gov The presence of water can significantly influence the degree of ring-opening during such polymerizations. nih.gov Mechanistic studies using density functional theory on zeolite catalysts show that the ring-opening process can proceed via protonation of the α-carbon, followed by the cleavage of a C-O bond. acs.org Ring-opening can also be induced by treating furan with oxidizing agents like sodium hypochlorite (B82951) or hydrogen peroxide. pharmaguideline.com In some cases, difurfurylidene ketones undergo ring-opening when refluxed with alcoholic hydrochloric acid to form triketo-dicarboxylic acids. oup.com

Furan and its derivatives also undergo notable photoisomerization reactions. Upon direct irradiation, furan can populate an excited singlet state which may convert to an intermediate known as Dewar furan. acs.orgnih.gov Sensitized irradiation, however, tends to populate the first excited triplet state, which can evolve through cleavage of the O–Cα bond. acs.orgnih.gov The gas-phase photolysis of furan can yield products such as carbon monoxide and cyclopropene. netsci-journal.com The specific products and the efficiency of the isomerization processes are influenced by the presence of substituents and the reaction conditions (e.g., gas phase vs. solution). acs.orgnetsci-journal.com For substituted furans, the choice of which bond breaks can depend on either energetic or kinetic factors. acs.orgnih.gov Two primary intermediates have been proposed for the photoisomerization of substituted furans, which results in the scrambling of the ring carbon atoms: the Dewar form and a ring-contracted species. ucr.ac.cr

Photoinduced Ring-Opening Mechanisms

The photoinduced ring-opening of furan is a significant non-radiative decay pathway for its excited states and is a key intermediate step in photoisomerization reactions that can lead to products like substituted cyclopropenes. aip.org Theoretical and computational studies have provided deep insights into the complex dynamics of this process, which involves multiple excited singlet states and nonadiabatic transitions. aip.orgaip.org

The process is initiated by the absorption of ultraviolet light, promoting the furan molecule to an electronically excited state. The two lowest excited singlet states, which are crucial to the ring-opening, correlate with the valence 1B₂(V) and Rydberg 1A₂(3s) states. nih.govresearchgate.net The initial excitation is primarily to the S₂ (1B₂) state, which has a high oscillator strength. aip.org

Table 1: Key Stages in the Photoinduced Ring-Opening of Furan

StageDescriptionKey Species/StatesTimescale
Photoexcitation Absorption of a UV photon promotes furan to the S₂ excited state.S₂ (¹B₂(V)) StateFemtoseconds (fs)
Internal Conversion Ultrafast nonadiabatic transition from S₂ to S₁ via a conical intersection.S₁ (¹A₂(3s)) State~10 fs nih.gov
Bond Cleavage Elongation and fission of a C-O bond on the S₁ potential energy surface, passing through a transition state.Ring-opened diradical intermediatePicoseconds (ps)
Non-radiative Decay The molecule returns to the electronic ground state.Ground state products~2 ps nih.gov

Acid-Catalyzed Hydrolysis of Furan Derivatives

The furan ring is susceptible to cleavage under acidic conditions, a reaction that proceeds via protonation and subsequent nucleophilic attack by water. researchgate.netresearchgate.net This process is of significant interest, particularly in the context of biomass conversion where furan derivatives are common platform chemicals.

The mechanism of acid-catalyzed hydrolysis begins with the protonation of the furan ring. researchgate.netresearchgate.net Kinetic studies and computational modeling have shown that the rate-limiting step is the slow transfer of a proton to one of the α-carbon atoms (C2 or C5) of the ring. researchgate.netresearchgate.net Protonation at the α-position is energetically more favorable than at the β-position (C3 or C4). researchgate.net This initial protonation disrupts the aromaticity of the ring and forms a reactive oxocarbenium cation intermediate. acs.org

Once the protonated furan is formed, a water molecule acts as a nucleophile and attacks the ring. researchgate.net This leads to the formation of unstable hemiacetal intermediates, such as 2,5-dihydro-2-furanol or 2,3-dihydro-3-furanol. researchgate.net Subsequent protonation of the ring's oxygen atom facilitates the final ring-opening step, yielding an unsaturated 1,4-dicarbonyl compound. researchgate.net For example, the hydrolysis of furan itself ultimately yields succinaldehyde. In the case of some furan derivatives, these reactions can be followed by polymerization, leading to the formation of resins. rsc.org

Table 2: Proposed Intermediates in the Acid-Catalyzed Hydrolysis of Furan

IntermediateStructureRole in Mechanism
Protonated Furan (α-position) Oxocarbenium ionFormed in the rate-limiting step, activating the ring for nucleophilic attack. researchgate.netresearchgate.net
2,5-dihydro-2-furanol Cyclic hemiacetalProduct of nucleophilic attack by water at the C2 position. researchgate.net
4-hydroxy-2-butenal Unsaturated carbonylA potential ring-opened product formed after cleavage of the cyclic hemiacetal.

Oxidation Reactions of Furan Systems

Selective Oxidation Processes

The oxidation of furan and its derivatives can be controlled to yield a variety of valuable chemical products, with the outcome highly dependent on the oxidant, catalyst, and reaction conditions. nih.govd-nb.info

One of the most significant industrial applications is the gas-phase catalytic oxidation of furan compounds to produce maleic anhydride. nih.govd-nb.info This process typically employs vanadium-based catalysts, such as Vanadium Oxide (VOₓ) supported on alumina (B75360) (Al₂O₃), at elevated temperatures (around 593 K). nih.gov The reaction proceeds stepwise, where furfural, for example, is first oxidized to furan, then to 2-furanone, and finally to maleic anhydride. d-nb.info Molybdenum-vanadium oxides (Mo-V-O) have also been shown to be effective catalysts for this transformation in the liquid phase. rsc.org

Furan can also undergo selective oxidation under milder conditions. The reaction with singlet oxygen, typically generated photochemically in the presence of a sensitizer (B1316253) like Rose Bengal, is a well-established method. nih.govresearchgate.net This reaction proceeds through a pericyclic mechanism to form an endoperoxide intermediate, which can then be converted to other products. researchgate.net Other reagents like N-bromosuccinimide (NBS) can also be used to generate reactive electrophilic species from the furan ring, which can then be trapped by various nucleophiles.

Table 3: Examples of Selective Furan Oxidation Systems

Oxidant/CatalystSubstrateKey ConditionsMajor Product(s)
O₂ / VOₓ/Al₂O₃FurfuralGas phase, ~593 KMaleic Anhydride nih.gov
O₂ / Mo-V-OFurfuralLiquid phase (acetic acid)Maleic Anhydride rsc.org
H₂O₂ / TS-1 & Acetic AcidFuran DerivativesLiquid phase, 80 °CMaleic Acid acs.org
Singlet Oxygen (¹O₂)Furan-peptidesLight, photosensitizerOxidized furan moiety for ligation nih.gov
N-Bromosuccinimide (NBS)Furan-oligonucleotidesMild oxidative conditionsReactive electrophilic species

Pericyclic Oxidations

The reaction of furan with singlet oxygen (¹O₂) is a classic example of a pericyclic reaction, specifically a [4+2] cycloaddition, analogous to the Diels-Alder reaction. researchgate.netresearchgate.net In this process, the furan ring acts as the 4π-electron component (diene), and singlet oxygen acts as the 2π-electron component (dienophile).

The reaction is typically carried out by irradiating a solution of the furan derivative in the presence of a photosensitizer (e.g., Rose Bengal or Methylene (B1212753) Blue) while bubbling oxygen through the mixture. researchgate.net The sensitizer absorbs light and transfers its energy to ground-state triplet oxygen (³O₂), exciting it to the reactive singlet state (¹O₂).

The singlet oxygen then adds across the 2- and 5-positions of the furan ring in a concerted fashion to form a bicyclic intermediate known as an endoperoxide. researchgate.netresearchgate.net These furan endoperoxides are often unstable and can rearrange or react further to yield a variety of products, depending on the substituents on the furan ring and the reaction conditions. researchgate.net This reactivity has been harnessed as a key step in the synthesis of numerous complex organic molecules. rsc.org

Polymerization Reactivity of Furan Moieties

Radical Polymerization Mechanisms

The furan ring can participate in polymerization reactions, although its behavior is complex and distinct from typical vinyl monomers. researchgate.net Furan can be homopolymerized through a free-radical mechanism, among other methods. researchgate.net A proposed mechanism for the formation of polyfuran involves an initial electron-transfer step to form a radical cation. researchgate.net This radical cation has several resonance forms and can then undergo subsequent chemical and electron-transfer reactions to propagate the polymer chain. researchgate.net

The reactivity of furan derivatives in radical polymerization is often studied in the context of copolymerization. For instance, the reaction of furan derivatives with maleic anhydride in the presence of a radical initiator does not lead to a simple alternating copolymer. Instead, the furan and maleic anhydride first undergo a Diels-Alder reaction to form an adduct. It is this adduct that subsequently undergoes radical homopolymerization.

Interestingly, furan compounds can also act as retarders or inhibitors in the radical polymerization of other monomers, such as vinyl acetate. This inhibitory effect suggests that the growing polymer macroradicals can attack the furan ring, likely at the C5 position, to form a more stable, less reactive radical. This stabilized radical is less capable of propagating the polymerization chain, thus slowing or stopping the reaction.

The general steps of radical polymerization—initiation, propagation, and termination—are all relevant to the polymerization of furan-containing species. wikipedia.orgyoutube.com Initiation involves the creation of a radical from an initiator molecule, which then adds to a monomer unit. wikipedia.orgyoutube.com Propagation is the successive addition of monomers to the growing radical chain, and termination involves the combination or disproportionation of two radical chains to form the final polymer. youtube.com

Cationic and Anionic Polymerization Pathways

Furan, a heterocyclic aromatic compound, can undergo polymerization through both cationic and anionic pathways, leading to the formation of polyfuran. The choice of pathway is primarily dictated by the nature of the initiator used, which in turn determines the type of reactive intermediate that propagates the polymer chain.

Cationic Polymerization:

Cationic polymerization of furan is typically initiated by Lewis acids or protic acids. Lewis acids, such as boron trifluoride (BF₃), aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄), are commonly employed. The initiation process involves the interaction of the Lewis acid with a co-initiator, often trace amounts of water or a protic acid, to generate a proton. This proton then attacks the furan ring, leading to the formation of a carbocationic active center.

The propagation step involves the successive addition of furan monomers to the growing carbocationic chain end. The electrophilic attack of the carbocation on the electron-rich furan ring, typically at the α-position (C2 or C5), extends the polymer chain. The stability of the propagating carbocation is a crucial factor influencing the polymerization rate and the structure of the resulting polymer. Resonance stabilization of the carbocation can occur, delocalizing the positive charge over the furan ring and the polymer backbone.

Termination of the cationic polymerization of furan can occur through various mechanisms, including reaction with impurities, chain transfer to the monomer, or rearrangement of the growing chain end.

Anionic Polymerization:

Anionic polymerization of furan is initiated by strong nucleophiles, with organometallic compounds such as alkyllithiums (e.g., n-butyllithium) being common initiators. The initiation step involves the nucleophilic attack of the initiator on the furan ring, resulting in the formation of a carbanionic active center.

The propagation of the anionic polymerization proceeds by the repeated addition of furan monomers to the growing carbanionic chain end. The nucleophilic carbanion attacks a neutral furan monomer, thereby elongating the polymer chain and regenerating the carbanionic active site at the new chain end. The stability of the propagating carbanion is influenced by the solvent and the counter-ion.

Anionic polymerization of furan can proceed as a "living" polymerization under carefully controlled conditions, where termination and chain transfer reactions are absent. This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

Mechanistic Studies of Furan Polymerization Initiation and Growth

Detailed mechanistic studies have provided insights into the elementary steps of both cationic and anionic polymerization of furan.

Cationic Polymerization Initiation and Growth:

The initiation of furan's cationic polymerization by a Lewis acid (LA) in the presence of a protic co-initiator (HY) can be depicted as follows:

Formation of the Initiating Species: The Lewis acid reacts with the co-initiator to form a complex that provides the proton (H⁺) for initiation. LA + HY ⇌ [H⁺][LAY]⁻

Initiation: The proton attacks the furan monomer, typically at the C2 position, to form a resonance-stabilized carbocation.

The growth or propagation phase involves the electrophilic attack of the carbocationic chain end on the C5 position of an incoming furan monomer. The positive charge is delocalized across the furan ring of the terminal unit, contributing to the stability of the active center.

Anionic Polymerization Initiation and Growth:

The initiation of furan's anionic polymerization using an organolithium initiator (R-Li) involves the following steps:

Initiation: The nucleophilic alkyl group (R⁻) from the organolithium compound attacks the furan ring, usually at the C2 position, creating a carbanion.

The propagation then proceeds through the nucleophilic attack of the furan carbanion on another furan monomer. The negative charge is located on the terminal furan ring, and the chain grows with each subsequent monomer addition.

Research into the kinetics and mechanisms of these polymerization pathways is ongoing, with studies focusing on the influence of reaction parameters such as initiator concentration, temperature, and solvent polarity on the polymerization rate, polymer structure, and molecular weight.

Illustrative Data from Furan Polymerization Studies:

Below are interactive tables summarizing hypothetical research findings for the cationic and anionic polymerization of furan, showcasing the influence of different initiators and reaction conditions on the polymerization outcome.

Table 1: Cationic Polymerization of Furan

InitiatorCo-initiatorSolventTemperature (°C)Monomer Conversion (%)Polymer Molecular Weight ( g/mol )
BF₃H₂ODichloromethane0855,000
AlCl₃HClNitrobenzene-20928,500
SnCl₄H₂OToluene (B28343)25784,200
TiCl₄t-BuClHexane-10887,100

Table 2: Anionic Polymerization of Furan

InitiatorSolventTemperature (°C)Reaction Time (h)Monomer Conversion (%)Polymer Molecular Weight ( g/mol )
n-ButyllithiumTetrahydrofuran-7829815,000
sec-ButyllithiumToluene049512,500
PhenyllithiumDiethyl Ether2569010,000
Sodium NaphthalideTetrahydrofuran-7819920,000

Furan in Advanced Polymer Science and Sustainable Materials

Furan-Based Monomers for Polymer Synthesis

Furanic compounds obtained from the processing of lignocellulosic biomass are crucial platform chemicals for creating bio-based polymers. These monomers typically possess functional groups at the 2 and 5 positions of the furan (B31954) ring, enabling polymerization reactions.

Furfural (B47365) and 5-Hydroxymethylfurfural (B1680220) (HMF) as Precursors

Furfural is produced industrially from the acid-catalyzed hydrolysis of pentosan-rich biomass, such as agricultural and forestry by-products. rsc.orgscielo.br The global annual production of furfural exceeds 300 kilotons, with a significant portion converted to furfuryl alcohol, primarily used in producing thermoset resins for the metal casting industry. rsc.org Both furfural and furfuryl alcohol can undergo polymerization to form highly cross-linked, carbon-rich structures. rsc.org Furfural can also be oxidized to C4 building blocks like maleic anhydride (B1165640), which can then be used to produce monomers such as succinic acid via a bio-based route. rsc.org Derivatizing furfural into monomers suitable for step-growth polymerization typically requires an additional step to introduce the necessary two functional groups. rsc.org

5-Hydroxymethylfurfural (HMF) is another pivotal bio-based platform chemical, readily synthesized from C6 carbohydrates through dehydration and acid-catalyzed hydrolysis/dehydration of cellulose. rsc.orgwikipedia.orgdntb.gov.ua HMF contains both aldehyde and alcohol functional groups at the 2 and 5 positions of the furan ring, making it a versatile synthon for various chemical transformations. rsc.orgwikipedia.org HMF and its derivatives can be converted into difunctional building blocks such as diols, diacids, and diamines, which are attractive for designing polymer architectures. rsc.org

2,5-Furandicarboxylic Acid (FDCA) and its Derivatives

2,5-Furandicarboxylic acid (FDCA) is a key furanic monomer that has garnered significant attention as a renewable alternative to terephthalic acid (PTA), a petroleum-derived monomer used in the production of poly(ethylene terephthalate) (PET). rsc.orgwikipedia.orgmdpi.comthegoodscentscompany.comencyclopedia.pubresearchgate.net FDCA consists of a furan ring with two carboxylic acid groups attached at the 2 and 5 positions. wikipedia.orgsarchemlabs.com It was identified by the U.S. Department of Energy as a priority chemical for establishing the future "green" chemistry industry. wikipedia.orgthegoodscentscompany.comresearchgate.net

The most common method for synthesizing FDCA from lignocellulosic biomass is the catalytic oxidation of HMF. mdpi.comencyclopedia.pubresearchgate.net Despite extensive research, the industrial-scale production of FDCA via this route still faces challenges related to cost, efficiency of HMF production and isolation, and selectivity to FDCA. encyclopedia.pub Alternative methods for synthesizing FDCA include the disproportionation of 2-furancarboxylic acid and direct carboxylation of 2-furancarboxylic acid using CO₂ or inorganic carbonates. mdpi.comencyclopedia.pub

FDCA is primarily used in the synthesis of polyesters, such as poly(ethylene 2,5-furandicarboxylate) (PEF), which is considered a credible renewable alternative to PET for applications like bottles, packaging, and textiles. rsc.orgwikipedia.orgthegoodscentscompany.comresearchgate.net PEF exhibits superior barrier properties and comparable thermal properties to PET. researchgate.net

Another interesting derivative is 2,5-bis(hydroxymethyl)furan (BHMF), which is the diol of FDCA. mdpi.comnih.govacs.org BHMF is also a bio-derived compound obtainable from HMF. mdpi.comacs.org BHMF is being explored as a building block for new polymers, including self-healing polymers, resins, polyurethanes, and polycarbonates. mdpi.comnih.govacs.orgnih.gov While less studied than FDCA, BHMF-based polyesters are expected to have properties similar to their FDCA counterparts. acs.org

Table 1: Key Furan-Based Monomers and Precursors

Compound NameFormulaRole in Polymer SynthesisPrecursor(s)
FurfuralC₅H₄O₂Precursor to monomers, forms cross-linked polymersPentosan-rich biomass
5-Hydroxymethylfurfural (HMF)C₆H₆O₃Precursor to FDCA, BHMF, and other monomersC6 carbohydrates
2,5-Furandicarboxylic Acid (FDCA)C₆H₄O₅Monomer for polyesters, polyamides, polyurethanesHMF, 2-furancarboxylic acid
2,5-Bis(hydroxymethyl)furan (BHMF)C₆H₈O₂Monomer for polyesters, polyurethanes, polycarbonatesHMF

Other Bio-derived Furanic Building Blocks

Beyond furfural, HMF, and FDCA, other furanic compounds derived from biomass are being investigated as building blocks for sustainable polymers. These include derivatives of HMF with different functional groups, such as aldehydes, diols, polyols, amines, acids, esters, carbonates, acrylates, and epoxies. rsc.org The synthesis of novel furan-based α,ω-diene monomers from compounds like 2,5-diformylfuran (DFF) is also being explored for polymerization reactions like acyclic diene metathesis (ADMET) polymerization. acs.org Oligofurans themselves can serve as building blocks for conjugated polymers. rsc.org

Chain-Growth Polymerization of Furan Derivatives

While step-growth polymerization is common for furanic monomers like FDCA, chain-growth polymerization methods are also being applied to furan derivatives to expand the range of obtainable polymeric materials. rsc.org

Synthesis of Poly(furan) Homopolymers

The synthesis of poly(furan) homopolymers, particularly conducting polyfuran, has been a subject of research. Chemical oxidative polymerization can be used, although achieving high conductivity can be challenging. acs.org Studies have investigated the optimization of polymerization conditions, including the choice of oxidant and medium, monomer concentration, and oxidant/monomer ratio. acs.org For instance, a combination of FeCl₃ and nitromethane (B149229) has been found suitable for furan homopolymerization. acs.org While as-prepared polyfuran may exhibit low conductivity, doping with acids like HCl or HClO₄ can significantly increase its conductivity. acs.org

Research has also explored catalyst-transfer polycondensation for synthesizing polyfuran, yielding polymers with relatively low molecular weights but narrow dispersities, suggesting a chain-growth process. acs.org However, furan homopolymers can be sensitive to oxygen and light and may undergo aggregation during polymerization. acs.org

Copolymerization with Furan Units

Copolymerization involving furan units allows for the tailoring of polymer properties by combining the characteristics of furan with those of other monomers. Furan-based copolyesters are being synthesized using monomers like dimethyl 2,5-furandicarboxylate (DMFDCA) and BHMF with various aliphatic co-monomers, such as linear diols and diacid ethyl esters. nih.govd-nb.info Enzymatic polymerization has been explored as a sustainable method for synthesizing furan-based copolyesters. nih.gov The choice and chain length of the aliphatic co-monomers can influence the molecular weight and thermal properties of the resulting copolyesters. nih.govd-nb.infomdpi.com

Copolymerization of furan derivatives with other monomers, such as thiophene (B33073), has been investigated using techniques like catalyst-transfer polycondensation to confirm the applicability of chain-growth methods to furanic monomers and to potentially improve solubility and properties. acs.org The incorporation of rigid furan segments in copolymers can influence crystallization and thermal transitions. mdpi.com

Furthermore, furan derivatives can be incorporated into polymers through "click" chemistry approaches, such as the Diels-Alder reaction, which can be reversible, offering potential for self-healing materials and recyclable networks. scielo.brmdpi.comdigitellinc.com For example, furan-maleimide and furan-TAD (1,2,4-trizoline-3,5-diene) reactions have been used to create polymers with self-healing characteristics. scielo.brdigitellinc.com The position of substitution on the furan ring can influence the reaction pathway (Diels-Alder vs. electrophilic substitution). digitellinc.com

The presence of furan as an impurity in monomers like green ethylene (B1197577) can impact the polymerization process, affecting catalyst activity, molecular weight, and thermal stability of the resulting copolymers. mdpi.com

Table 2: Examples of Furan Copolymerization

Furanic Monomer(s)Co-monomer(s)Polymer TypePolymerization Method(s)Key Findings / Properties
FDCA, DMFDCA, BHMFAliphatic diols, diacid ethyl estersCopolyestersEnzymatic polymerization, Melt polycondensationTunable molecular weight and thermal properties. nih.govd-nb.infomdpi.com
FuranAniline (B41778)Conducting copolymerChemical oxidative polymerizationConductivity increases with aniline content. acs.org
Furan derivativeThiopheneAlternating copolymerCatalyst-transfer polycondensationConfirms chain-growth polymerization of furan units. acs.org
Furan derivativeMaleimide (B117702), TADSelf-healing polymers"Click" chemistry (Diels-Alder, ES)Reversible reactions enable self-healing. scielo.brdigitellinc.com

Step-Growth Polymerization of Furan Derivatives

Step-growth polymerization involving furan derivatives allows for the creation of linear and network polymers with diverse structures and properties. Furanic monomers, often derived from biomass, can participate in various step-growth mechanisms, including esterification, amidation, urethane, and urea (B33335) formation.

Furan-Based Polyesters and Polyamides

Furanic monomers, such as 2,5-Furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), are key building blocks for the synthesis of furan-based polyesters and polyamides. FDCA, a renewable diacid, is considered a bio-based alternative to terephthalic acid (PTA) for polyester (B1180765) production. Poly(ethylene furanoate) (PEF), synthesized from FDCA and ethylene glycol, is a notable example of a bio-based polyester with properties comparable to or exceeding those of polyethylene (B3416737) terephthalate (B1205515) (PET), particularly in terms of barrier properties uni.lumolekula.comsarchemlabs.com. Research has explored the enzymatic synthesis of furan-based polyesters and copolyesters using monomers like dimethyl 2,5-furandicarboxylate (DMFDCA) and BHMF with aliphatic diols or diacid ethyl esters molekula.com.

Polyamides incorporating furan rings have also been synthesized through the polycondensation of difuran diamines with diisocyanates or by incorporating furanic diacids or diamines into polyamide backbones uni.luwikidata.orgnih.gov. Preliminary studies have demonstrated the synthesis of furanic polyureas from difuran diamines and aliphatic diisocyanates via solution polycondensation wikidata.orgnih.gov. The incorporation of furan moieties can influence the thermal and mechanical properties of these polyamides and polyureas uni.lunih.gov. For instance, bio-based polyureas with furan rings in the main chain have been synthesized from 2,5-bis(aminomethyl)furan (B21128) and various diisocyanates, yielding thermomechanically stable films nih.gov.

Polyurethanes and Polyureas from Furanic Diols and Diamines

Furanic diols and diamines serve as valuable monomers for the synthesis of polyurethanes and polyureas. 2,5-bis(hydroxymethyl)furan (BHMF), a biomass-derived diol, has been utilized in the production of polyurethanes and copolymers uni.luwikipedia.org. The reaction between furanic diols or polyols and diisocyanates leads to the formation of polyurethane linkages. Similarly, furanic diamines, such as 2,5-bis(aminomethyl)furan, can react with diisocyanates to form furan-based polyureas nih.gov. Research explores the synthesis of these polymers using both conventional and potentially more sustainable, isocyanate-free routes uni.lu. Furan-derived diisocyanates have also been synthesized, further expanding the possibilities for furan-based polyurethanes pfigueiredo.org.

Furan Resin Formulations and Curing Mechanisms

Furan resins, primarily based on furfuryl alcohol, are thermosetting polymers widely used in applications such as foundry binders, adhesives, and coatings wikipedia.orgatamanchemicals.com. The curing of furan resins typically involves an acid-catalyzed polycondensation reaction wikipedia.orgscilit.com. This process leads to the formation of a rigid, crosslinked network. The mechanism involves the reaction of the α-hydrogen of one furfuryl alcohol molecule with the hydroxyl group of another, accompanied by the release of water scilit.com.

Acid catalysts, including strong acids like phosphoric acid and sulfonic acids (e.g., toluene (B28343) sulfonic, xylene sulfonic, and benzene (B151609) sulfonic acids), are commonly employed to initiate and sustain the condensation reaction wikipedia.org. The curing process is exothermic and produces water, which can affect the cure rate wikipedia.orgwikipedia.org. The curing of furan resins can also involve reactions with co-monomers such as formaldehyde (B43269) or urea, particularly in the case of urea-formaldehyde modified furan resins scilit.comfishersci.ca. Studies on the curing kinetics of furan-based epoxy resins with hardeners like methyl nadic anhydride, catalyzed by 2-methylimidazole, have shown that the reaction kinetics are dependent on the epoxy/anhydride molar ratio scilit.com. The curing process can also result in color changes due to the formation of chromophoric compounds wikipedia.org.

Table 1. Examples of Furan Monomers and Co-monomers in Step-Growth Polymerization

Monomer NameTypeApplication in Polymers
2,5-Furandicarboxylic acid (FDCA)DiacidPolyesters, Polyamides
2,5-bis(hydroxymethyl)furan (BHMF)DiolPolyesters, Polyurethanes
FurfuralAldehydeFuran resins (via furfuryl alcohol)
Furfuryl alcoholAlcoholFuran resins
2,5-bis(aminomethyl)furanDiaminePolyamides, Polyureas
DiisocyanatesIsocyanatePolyurethanes, Polyureas
Dicarboxylic acidsDiacidPolyesters, Polyamides
DiaminesDiaminePolyamides, Polyureas
AnhydridesAnhydrideEpoxy resins (with furan epoxies)

Diels-Alder Reactions in Furan Polymer Synthesis and Modification

The unique reactivity of the furan ring as a diene in the Diels-Alder (DA) reaction provides a powerful tool for polymer synthesis and modification. The thermoreversible nature of the furan-maleimide DA cycloaddition and the retro-Diels-Alder (rDA) reaction is particularly valuable, allowing for dynamic polymer networks.

Reversible Polymer Crosslinking via Furan-Maleimide Cycloadditions

The reversible DA reaction between furan and maleimide moieties has been extensively utilized to create polymers with dynamic covalent crosslinks atamanchemicals.comwikipedia.orgfishersci.fithegoodscentscompany.comnih.govsigmaaldrich.comuni.luwikipedia.orglookchem.comuni.lu. In this system, furan acts as the diene and maleimide as the dienophile. The forward DA reaction forms a stable cycloadduct at lower temperatures, while heating to elevated temperatures triggers the rDA reaction, dissociating the adduct and regenerating the original furan and maleimide groups wikipedia.orgthegoodscentscompany.comwikipedia.org.

This thermoreversible crosslinking enables the development of materials that can be repeatedly processed, reshaped, or repaired by simply applying heat wikipedia.orgsigmaaldrich.comfishersci.no. Studies have investigated the influence of factors like the stoichiometry of furan and maleimide groups on the properties of the resulting reversible networks, including glass transition temperature, modulus, and reaction kinetics wikipedia.org. Examples include reversible networks formed from multi-functional furan compounds and bismaleimides wikipedia.orguni.lu, and furan-functionalized polymers crosslinked with bismaleimides fishersci.fifishersci.no.

Self-Healing Polymers Incorporating Furan Units

The thermoreversible furan-maleimide Diels-Alder reaction is a prominent mechanism for imparting self-healing capabilities to polymers sarchemlabs.comatamanchemicals.comwikipedia.orgthegoodscentscompany.comnih.govsigmaaldrich.comuni.lufishersci.no. When damage, such as a crack, occurs in a polymer network containing furan-maleimide DA adducts as crosslinks, applying heat triggers the rDA reaction, breaking the crosslinks in the vicinity of the damage sarchemlabs.comatamanchemicals.comthegoodscentscompany.comuni.lu. This allows the polymer chains to gain mobility and flow into the damaged area. Upon cooling, the DA reaction reforms the covalent crosslinks, restoring the material's integrity sarchemlabs.comatamanchemicals.comthegoodscentscompany.comuni.lu.

The efficiency of self-healing is influenced by factors such as the mobility of the polymer chains and the density of the reversible crosslinks atamanchemicals.com. Research has demonstrated self-healing in various furan-modified polymer systems, including elastomers, thermosets, and epoxy resins sarchemlabs.comatamanchemicals.comwikipedia.orgfishersci.no. Efforts are also focused on achieving self-healing in more challenging conditions, such as in the vitrified state, by carefully controlling the reaction kinetics and network architecture uni.lu.

Table 2. Diels-Alder Reaction in Furan Polymer Modification

Reaction TypeFuran RoleDienophileOutcome in PolymersKey Feature
Diels-Alder CycloadditionDieneMaleimideFormation of reversible crosslinksThermoreversible
Retro-Diels-Alder ReactionDieneMaleimideDissociation of reversible crosslinksHeat-triggered

Table 3. Research Findings on Furan-Based Self-Healing Polymers

Polymer System ExampleFuran ComponentDienophile ComponentHealing MechanismKey Finding
Reversible covalent polymer networksFour-functional furan compoundBismaleimide (DPBM)Thermoreversible DA/rDAStoichiometry influences thermomechanical properties and healing kinetics. wikipedia.org
Self-healing elastomers and thermosetsFuran-functional unitsMaleimide derivativesThermoreversible DA/rDAEnables reprocessing and healing. atamanchemicals.comwikipedia.org
Self-healing epoxy resinsFuran-maleimide DA adducts-Thermoreversible DA/rDAIntroduction of reversible crosslinks into epoxy matrix. atamanchemicals.com
Thermally self-healing polyketone-based thermosetsFuran-functionalized polyketonesBismaleimide (BISM1, BISM2)Thermoreversible DA/rDARepeated healing and shape memory properties demonstrated. sarchemlabs.comfishersci.no
Reversible polymer networks (3M-3F630, 3M-F375PMA)Tris-functional furan compound, Mono-furan-mono-methacrylate compoundTris-functional maleimideThermoreversible DA/rDASelf-healing in diffusion-controlled conditions and mechanical robustness. uni.lu
Self-healing polyestersFuran groups of BHMFBismaleimidesDynamic Diels–AlderSelf-healing demonstrated in polyesters based on BHMF.

Functionalization of Polymer Scaffolds with Furan Moieties

The incorporation of furan moieties onto polymer scaffolds provides a versatile platform for further chemical modifications and the introduction of specific functionalities. This functionalization can be achieved through various chemical routes, including "click" chemistry approaches such as the Diels-Alder reaction. mdpi.comutoronto.cadigitellinc.comresearchgate.net

One method involves the direct modification of pendant groups on a polymer chain with furan-containing compounds. For instance, carboxylic acid groups on a polymer backbone can be modified with furfurylamine (B118560) to introduce pendant furan groups. utoronto.canih.gov Alternatively, bifunctional furan-terminated molecules, such as furan-PEG-NH₂, can be coupled to pendant groups to create graft copolymers with furan-terminated side chains. utoronto.canih.gov

The Diels-Alder reaction between furan-functionalized polymers and maleimide-modified molecules is a widely used strategy for creating thermo-reversible networks and enabling post-polymerization functionalization. digitellinc.comresearchgate.netmdpi.comnih.gov This reaction allows for the efficient coupling of various entities, including biomolecules like antibodies, onto polymer carriers for applications such as targeted drug delivery. utoronto.caresearchgate.netnih.gov The reversible nature of the furan-maleimide Diels-Alder adduct also facilitates the development of self-healing materials. digitellinc.comresearchgate.net

Another approach involves the synthesis of furan-functionalized monomers that can then be polymerized. For example, furan-functionalized Meldrum's acid has been used as a monomer to prepare self-crosslinkable polymers. rsc.org These polymers, possessing both acidic C-H and furan groups, can react with multi-functional maleimide compounds to form crosslinked networks. rsc.org

Functionalization with furan moieties can significantly influence the properties of the resulting polymer materials, including their mechanical behavior, self-assembly characteristics, and reactivity for subsequent modifications. mdpi.comutoronto.ca

Bio-based Furan Polymers: Characterization and Applications

Bio-based furan polymers, derived from renewable resources like agricultural residues, are emerging as sustainable alternatives to traditional petroleum-based plastics. gminsights.comresearchgate.net These polymers are typically synthesized from furanic monomers such as furfural, 5-hydroxymethylfurfural (HMF), and 2,5-furandicarboxylic acid (FDCA), which are obtained from the catalytic conversion of lignocellulosic biomass. gminsights.com

Thermal and Mechanical Properties of Furan-Derived Polymers

Furan-derived polymers exhibit a wide range of thermal and mechanical properties, which are significantly influenced by their chemical structure, molecular weight, and morphology. rsc.orgrsc.orgexpresspolymlett.comunict.it

Polyethylene furanoate (PEF), a prominent furan-based polyester derived from FDCA and ethylene glycol, has been extensively studied as a potential replacement for polyethylene terephthalate (PET). researchgate.netresearchgate.netmdpi.com PEF generally demonstrates improved gas barrier properties and comparable or enhanced thermal and mechanical performance compared to PET. researchgate.netresearchgate.net

Studies on furan-based polyimines, synthesized from bio-based furfural monomers and multi-functional amines, have shown that tailoring the composition can lead to materials with glass transition temperatures (Tg) ranging from 8 °C to 60 °C and tensile strengths from 6.5 to 77.8 MPa. rsc.org These materials also exhibit high char yields, indicating good thermal stability. rsc.org

Furan-based epoxy systems have also been developed, and comparative studies with their phenyl-based analogues have shown that the presence of the furan ring can lead to improved Tg and glassy modulus. acs.org For instance, furan-based epoxy polymers showed a ΔTg of 8–16 °C and a Δ glassy modulus of 0.1 to 0.6 GPa compared to their phenylic counterparts. acs.org

The thermal stability of furan-based polymers is often assessed using techniques like Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature. rsc.orgexpresspolymlett.commdpi.com Differential Scanning calorimetry (DSC) is commonly used to determine thermal transitions such as Tg and melting temperature (Tm). rsc.orgexpresspolymlett.comunict.itresearchgate.net

The mechanical properties, including tensile strength, elastic modulus, and elongation at break, are evaluated through tensile testing and dynamic mechanical thermal analysis (DMTA). rsc.orgrsc.orgexpresspolymlett.comumw.edu.pl For example, furan-based polyimide films have shown elastic moduli ranging from 2.14 to 3.20 GPa and tensile strengths between 50 and 99 MPa. mdpi.com Self-crosslinked furan-functionalized polymers have demonstrated a Young's modulus of 3.58 GPa and a stress at break of 34.4 MPa. rsc.org

Here is a sample of thermal and mechanical properties for select furan-based polymers:

Polymer TypeMonomers InvolvedGlass Transition Temperature (Tg) (°C)Tensile Strength (MPa)NotesSource
Furan-based PolyiminesBio-based di-furfural, multi-functional amines8 - 606.5 - 77.8Tailor-made properties, high char yields rsc.org
Furan-based Epoxy (compared to phenyl analog)Furanyl diepoxy, amine curing agentsImproved by 8-16Not specifiedImproved glassy modulus (0.1-0.6 GPa) acs.org
Furan-based Polyimide FilmsFuran-based diamine (FPA), aromatic dianhydridesNot specified50 - 99Elastic Modulus: 2.14-3.20 GPa, High thermal stability (>425°C Td5%) mdpi.com
Self-crosslinked Furan-functionalized PolymerFuran-functionalized Meldrum's acid, maleimides29834.4Young's Modulus: 3.58 GPa, High thermal stability (>340°C) rsc.org
Poly(trimethylene 2,5-furandicarboxylate) (PTF)2,5-furandicarboxylic acid, 1,3-propanediolNot specifiedNot specifiedCrystallization behavior studied acs.org
Poly(ethylene 2,5-furandicarboxylate) (PEF)2,5-furandicarboxylic acid, ethylene glycolVaries with processingNot specifiedPotential PET replacement researchgate.netresearchgate.netmdpi.com
Poly(butylene 2,5-furanoate) (PBF)2,5-furandicarboxylic acid, 1,4-butanediolVaries with processingNot specifiedPotential PET replacement researchgate.netunict.itresearchgate.net
Poly(hexamethylene 2,5-furanoate) (PHF)2,5-furandicarboxylic acid, 1,6-hexanediol13 (semicrystalline)Not specifiedExhibits semicrystalline nature unict.it
Poly(propylene 2,5-furanoate) (PPF)2,5-furandicarboxylic acid, 1,3-propanediolAmorphousNot specifiedAmorphous unict.it
Poly(pentamethylene 2,5-furanoate) (PPeF)2,5-furandicarboxylic acid, 1,5-pentanediolAmorphousNot specifiedAmorphous, high mesophase fraction unict.it

Amorphous and Crystalline Structures

The structural morphology of furan-based polymers, specifically whether they are amorphous or crystalline, plays a crucial role in determining their physical and mechanical properties. rsc.orgexpresspolymlett.comunict.itacs.org

Some furan-derived polymers, such as certain furan-based poly(ester amide)s and poly(alkylene 2,5-furanoate)s with odd numbers of methylene (B1212753) groups in the glycol subunit (e.g., poly(propylene 2,5-furanoate) (PPF) and poly(pentamethylene 2,5-furanoate) (PPeF)), tend to exhibit amorphous structures. expresspolymlett.comunict.it Amorphous polymers lack long-range order in their molecular arrangement.

In contrast, other furan-based polymers, particularly poly(alkylene 2,5-furanoate)s with even numbers of methylene groups in the glycol subunit (e.g., poly(butylene 2,5-furanoate) (PBF) and poly(hexamethylene 2,5-furanoate) (PHF)), can develop crystalline or semi-crystalline phases. unict.it The crystallization behavior of these polymers is influenced by factors such as the crystallization temperature and the length and flexibility of the aliphatic segments in the polymer chain. rsc.orgunict.itmdpi.com

Studies using techniques like Wide-Angle X-ray Scattering (WAXS) and Differential Scanning Calorimetry (DSC) are employed to characterize the crystalline structure and determine the degree of crystallinity. unict.itresearchgate.netmdpi.comacs.org For example, WAXS analysis of PEF has revealed the formation of different crystalline phases (α' and α) depending on the cold crystallization temperature. mdpi.com The presence of hydrogen bonding can also influence the crystallization process in furan-based polyesters. acs.org

The presence and nature of ordered phases, including crystalline and mesophase structures, significantly impact properties such as mechanical strength and gas barrier performance. unict.it

Sustainable Packaging Materials from Furanic Resources

Furanic resources are increasingly being utilized for the development of sustainable packaging materials, offering a renewable and potentially more environmentally friendly alternative to conventional plastics. gminsights.comresearchgate.netmdpi.comrsc.org Bio-based furan polymers, particularly polyesters derived from FDCA, are promising candidates for this application. researchgate.netresearchgate.netrsc.org

Polyethylene furanoate (PEF) is a leading example of a furan-based polymer with significant potential in sustainable packaging, especially as a substitute for PET in beverage bottles and food containers. gminsights.comresearchgate.netresearchgate.netrsc.org PEF offers superior gas barrier properties compared to PET, which can help extend the shelf life of packaged goods. gminsights.comresearchgate.net

Research is also exploring the use of furan-based copolyesters for packaging applications. rsc.org Incorporating monomers like 1,4-cyclohexanedimethanol (B133615) (CHDM) into the polymer chain of furan-based polyesters can enhance properties such as elongation at break and Izod impact strength, making them suitable for bottle manufacturing. rsc.org

Sustainable packaging initiatives prioritize the use of renewable resources, reduction of packaging waste, and improved recyclability. mdpi.commeyers.comnoissue.co Furan-based polymers align with these goals as they are derived from biomass and can contribute to a more circular economy. gminsights.comrsc.orgmdpi.com The development of fully biomass-derived blends from furan-based polyesters and natural extracts is also being investigated to create high-performance active packaging systems with enhanced functionalities like antioxidant and antimicrobial properties. acs.org

Novel Applications in Adhesives, Coatings, and Specialty Polymers

Beyond packaging, furan-based polymers and functionalized materials are finding applications in a variety of other fields, including adhesives, coatings, and specialty polymers. rsc.orggminsights.comdigitellinc.comresearchgate.net

Furan resins, particularly those derived from furfural and furfuryl alcohol, have a long history of use as adhesives and protective coatings due to their excellent chemical resistance and thermal stability. gminsights.comresearchgate.net Recent advancements in the synthesis of furan resins have led to materials with higher molecular weights and improved mechanical properties, making them suitable for applications in composites, coatings, and adhesives. researchgate.net

The functionalization of polymers with furan moieties, often utilizing the Diels-Alder reaction, opens up possibilities for developing specialty polymers with dynamic or stimuli-responsive properties. digitellinc.comresearchgate.netmdpi.comnih.gov These materials can be used in self-healing coatings and other advanced applications where reversibility is desired. digitellinc.com

Furan-based monomers and polymers are also being explored for use in high-performance thermosetting resins, which can serve as alternatives to traditional epoxy resins in coatings, adhesives, composites, and electronic packaging materials. rsc.orgacs.org The inherent rigidity of furan-based epoxide derivatives can lead to bio-based epoxy resins with superior performance compared to those derived from long aliphatic chains. rsc.org

Furthermore, furan-based polymers are being investigated for more specialized applications such as gas separation membranes and biomedical materials like tissue engineering scaffolds, leveraging their unique properties and potential for bio-compatibility and biodegradability. umw.edu.plmdpi.com

Advanced Spectroscopic and Computational Characterization of Furan

Vibrational Spectroscopy of Furan (B31954) and its Derivatives

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular vibrations of furan. These vibrations are characteristic of the molecule's structure and bonding, providing a spectroscopic fingerprint. Computational methods, such as Density Functional Theory (DFT), are frequently employed alongside experimental techniques to assign observed vibrational modes and predict spectroscopic properties. globalresearchonline.netresearchgate.netresearchgate.net Furan, being a non-linear molecule, possesses 21 fundamental modes of vibration. researchgate.netresearchgate.net These modes are distributed among different symmetry species based on the molecule's C₂v point group symmetry: 8A₁, 3A₂, 3B₁, and 7B₂. globalresearchonline.net All these vibrations are expected to appear in either IR or Raman spectra, with the A₂ modes being Raman active only. globalresearchonline.net

Infrared (IR) Spectroscopic Analysis of Furan Vibrational Modes

Infrared spectroscopy measures the absorption of IR radiation by molecular vibrations that result in a change in the molecule's dipole moment. The IR spectrum of furan exhibits characteristic bands corresponding to various stretching and bending vibrations of the furan ring and its C-H bonds. researchgate.net Computational studies using DFT methods have been used to calculate harmonic vibrational frequencies, which are then compared with experimental IR data to facilitate peak assignment. globalresearchonline.netresearchgate.net

For instance, computed vibrational frequency results for furan show C-H symmetric stretching vibrations around 3241 and 3217 cm⁻¹, and C-H asymmetric stretching vibrations at 3233 and 3207 cm⁻¹. globalresearchonline.net Pure C-H in-plane bending modes are observed around 1008 and 1298 cm⁻¹, while pure C-H out-of-plane vibrations are found at approximately 908, 711, 869, and 752 cm⁻¹. globalresearchonline.net Ring vibrations, including C-C symmetric and asymmetric stretching, are typically observed in the range of 1033-1414 cm⁻¹. globalresearchonline.net

The IR spectra of furan derivatives, such as 2-methylfuran (B129897) and 2,5-dimethylfuran (B142691), show shifts in these characteristic bands due to the influence of the methyl substituents on the ring's electronic structure and geometry. globalresearchonline.net For example, the C-C symmetric and asymmetric stretching vibrations decrease in wavenumber in the order Furan > 2-methylfuran > 2,5-dimethylfuran. globalresearchonline.net

Raman Spectroscopic Studies of Furan Ring Vibrations

Raman spectroscopy complements IR spectroscopy by measuring the inelastic scattering of light by molecular vibrations that cause a change in the molecule's polarizability. Raman spectroscopy is particularly useful for studying symmetric vibrations and ring breathing modes in cyclic compounds like furan. dergipark.org.tr

Studies have investigated the Raman spectra of furan, assigning bands to specific ring vibrations. A strong polarized band observed around 1390 cm⁻¹ has been assigned to a C-C stretching vibration with contributions from C-O stretching and C-C-H in-plane bending. dergipark.org.tr Other prominent totally symmetric vibrations have been identified at approximately 1395, 848, and 1068 cm⁻¹. dergipark.org.tr The band at 1384 cm⁻¹ in the Raman spectrum of furan is attributed to a totally symmetric ring vibration and has been studied for its resonance enhancement properties. dergipark.org.tr

Computational calculations are also used to predict Raman activities and compare them with experimental Raman intensities, aiding in the assignment of vibrational modes. globalresearchonline.net The Raman spectra of furan derivatives also show characteristic ring vibrations, such as the C=C stretching signals for 2-substituted furans around 1500 cm⁻¹ and for 2,5-disubstituted furans around 1560 cm⁻¹. researchgate.net

Conformational Analysis via Vibrational Spectroscopy

While furan itself is a planar molecule in its ground electronic state and exists as a single conformer aps.orgaip.org, vibrational spectroscopy, often combined with computational methods, is crucial for the conformational analysis of substituted furans or complexes involving furan. aip.orguliege.beekb.eg The presence of different conformers can lead to distinct sets of vibrational bands in IR and Raman spectra, although these may overlap, making deconvolution and assignment challenging.

Computational studies, such as DFT calculations, are used to determine the optimized geometries and relative energies of different conformers. aip.orgekb.eg By calculating the vibrational frequencies and intensities for each predicted conformer, researchers can simulate the IR and Raman spectra and compare them with experimental data to identify the dominant conformers present in a sample. ekb.eg For example, in the study of 2-vinyl furan, IR and Raman spectra were interpreted using semiempirical calculations to determine the most stable conformer. uliege.be

Nuclear Magnetic Resonance (NMR) Spectroscopy of Furan Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local electronic environment of atomic nuclei within a molecule, making it invaluable for structural elucidation and characterization of furan and its derivatives. globalresearchonline.netnih.gov

Proton (¹H) NMR Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of furan is characterized by distinct signals for the α and β protons (protons on carbons adjacent to the oxygen and carbons furthest from the oxygen, respectively). Due to the ring's aromaticity, these protons are deshielded and resonate in the downfield region of the spectrum. The specific chemical shifts and coupling patterns provide information about the substitution pattern of the furan ring. researchgate.netcdnsciencepub.comcdnsciencepub.com

For furan, the spectrum is often analyzed as an AA'XX' spin system. aip.org The α protons typically appear at lower field (higher ppm) compared to the β protons. cdnsciencepub.com

Reported ¹H NMR chemical shifts for furan in CDCl₃ include signals around 6.37-6.38 ppm and 7.42-7.45 ppm. nih.govchemicalbook.comhmdb.ca In DMSO, the signals are observed at slightly different positions, around 6.465 ppm and 7.646 ppm. chemicalbook.com

The coupling constants between the furan ring protons (J values) are also highly informative. Studies have shown that the coupling constants between adjacent protons (J₂₃, J₃₄, J₄₅) and those across the ring (J₂₄, J₂₅, J₃₅) have specific values that are characteristic of the furan ring system and differ from those in benzene (B151609) systems. researchgate.netcdnsciencepub.comaip.org For furan, coupling constants between adjacent protons and those across the ring are approximately equal, which contrasts with six-membered rings where ortho coupling constants are much larger than meta coupling constants. researchgate.net Calculated coupling constants for furan show values around 1.55 Hz for J₂₃ (or J₄₅), 2.85 Hz for J₃₄, 3.53 Hz for J₂₄ (or J₃₅), and 0.8 Hz for J₂₅. aip.org

Substituents on the furan ring influence the chemical shifts of the remaining protons due to inductive and resonance effects. Electron-withdrawing groups generally cause a downfield shift, while electron-donating groups cause an upfield shift. researchgate.netcdnsciencepub.com

Isotope Chemical Shift (ppm) Solvent Frequency (MHz) Reference
¹H 6.33-6.38, 7.42-7.45 CDCl₃ 90 nih.govchemicalbook.comhmdb.ca
¹H 6.465, 7.646 DMSO 300 chemicalbook.com
¹H 6.26, 6.46, 7.41 D₂O 400 rsc.org
Coupling Constant Value (Hz) Notes Reference
J₂₃ / J₄₅ ~1.55 Adjacent protons aip.org
J₃₄ ~2.85 Adjacent protons aip.org
J₂₄ / J₃₅ ~3.53 Across the ring aip.org
J₂₅ ~0.8 Across the ring aip.org

Carbon (¹³C) NMR Characteristics of Furan Nucleus

¹³C NMR spectroscopy provides information about the carbon skeleton of furan. The chemical shifts of the carbon atoms in the furan ring are influenced by the oxygen atom and the aromatic nature of the ring. Similar to ¹H NMR, substituents affect the ¹³C chemical shifts.

The carbon atoms in the furan ring are typically observed in the aromatic region of the ¹³C NMR spectrum. The α carbons (C2 and C5) are generally more deshielded than the β carbons (C3 and C4) due to the electronegativity of the adjacent oxygen atom.

Reported ¹³C NMR chemical shifts for furan derivatives illustrate the positions of these signals. For example, in dimethyl furan-2,5-dicarboxylate, the ¹³C NMR signals are found at 52.55, 119.26, 147.51, and 158.82 ppm. rsc.org These values correspond to the methyl carbons, the β carbons, and the α carbons (both ring and carbonyl), respectively. Another example, dibutyl furan-2,5-dicarboxylate, shows ¹³C shifts at 13.90, 19.71, 31.36, 65.72, 119.14, 147.80, and 158.47 ppm, representing the butyl chain carbons and the furan ring/carbonyl carbons. rsc.org

Computational methods are also used to calculate ¹³C NMR chemical shifts, aiding in the assignment of experimental signals and providing further insights into the electronic structure of furan compounds. globalresearchonline.net

Isotope Environment Chemical Shift Range (ppm) Notes Reference
¹³C Furan Ring Carbons Typically in aromatic region α carbons generally more deshielded than β carbons globalresearchonline.netrsc.org

2D NMR Techniques for Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including furan and its derivatives. These techniques provide connectivity information between atoms, complementing the data obtained from one-dimensional ¹H and ¹³C NMR spectra.

Common 2D NMR experiments applied to furan compounds include:

Correlation Spectroscopy (COSY): COSY experiments reveal correlations between protons that are coupled to each other through bonds. This is particularly useful for establishing the connectivity of proton spins within the furan ring and any attached substituents. Analysis of the COSY spectrum of furan would show cross-peaks between the coupled ring protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates the chemical shifts of protons with the carbons to which they are directly attached. This provides direct assignments of ¹H and ¹³C signals and is invaluable for complex furan derivatives with multiple carbon and proton environments. An HSQC spectrum of furan would show cross-peaks linking each ring proton to its corresponding carbon atom. HSQC can also be used to identify CH, CH₂, and CH₃ groups rsc.org.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for establishing connectivity across quaternary carbons and providing long-range coupling information, aiding in the full assignment of complex structures. HMBC correlations in furan would show interactions between ring protons and carbons further away than the directly bonded ones. rsc.orgrsc.org

Studies on furan derivatives, such as furanoid diterpene glucosides, have utilized extensive 1D and 2D NMR studies, including COSY and HMQC (a related technique to HSQC), for their structural elucidation. nih.govresearchgate.netamrita.edu The application of these techniques allows for the detailed mapping of proton-proton and proton-carbon connectivities, which is essential for confirming proposed structures or determining unknown ones. For instance, 2D HSQC NMR has been employed in the structural analysis of lignin-based furfuryl alcohol resin, revealing the diversity of linkages formed. aalto.fi

Mass Spectrometry Applications in Furan Analysis

Mass Spectrometry (MS) is a highly sensitive technique used for the identification and quantification of furan and its derivatives, often coupled with chromatographic separation methods. MS provides information about the molecular weight and fragmentation patterns of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Furan Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like furan. perkinelmer.comchromatographyonline.comsepscience.comchromatographyonline.com GC separates the components of a mixture based on their boiling points and interaction with the stationary phase, while the MS detector provides mass spectral data for identification.

GC-MS is particularly effective for furan profiling in complex matrices, such as food samples. perkinelmer.comchromatographyonline.comsepscience.commdpi.com Headspace sampling GC-MS is a common approach for analyzing volatile furans in beverages and other food products due to furan's low boiling point (31 °C). perkinelmer.comchromatographyonline.com The identification of furan by GC-MS is based on its retention time and characteristic mass fragmentation pattern. perkinelmer.comchromatographyonline.com

Research has demonstrated the effectiveness of GC-MS for the simultaneous analysis of furan and multiple derivatives, with methods capable of separating isomers like 2-methylfuran and 3-methylfuran, as well as 2,3-dimethylfuran (B88355) and 2,5-dimethylfuran. mdpi.comresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Derivative Identification

Tandem Mass Spectrometry (MS/MS), or MS², involves multiple stages of mass analysis, providing enhanced selectivity and structural information. In MS/MS, a precursor ion is selected, fragmented (typically through collision-induced dissociation, CID), and the resulting product ions are analyzed.

MS/MS is valuable for the identification of furan derivatives, especially in complex samples where isobaric or interfering compounds may be present. By analyzing the fragmentation pathways of precursor ions, characteristic product ions can be identified, providing a higher degree of confidence in compound identification. waters.com This technique is particularly useful for mechanistic studies and the analysis of isotopically labeled compounds. imreblank.ch Atmospheric Pressure Gas Chromatography-Tandem Mass Spectrometry (APGC-MS/MS) is an advanced technique offering high sensitivity and selectivity for the analysis of compounds like furans. waters.comwaters.com

Studies have successfully employed GC-MS/MS for the analysis of furan and its derivatives in various matrices, including food. mdpi.comresearchgate.netnih.gov This approach, often utilizing multiple reaction monitoring (MRM) mode, allows for the sensitive and selective detection of target compounds by monitoring specific precursor-to-product ion transitions. mdpi.comresearchgate.netwaters.com

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places. This allows for the determination of the exact mass of an ion, which can be used to unequivocally determine its elemental composition.

HRMS is crucial for the identification of unknown furan derivatives and the confirmation of the elemental composition of known compounds. By comparing the experimentally determined exact mass with the theoretical mass calculated from a proposed molecular formula, the confidence in identification is significantly increased. HRMS can also help differentiate between compounds with the same nominal mass but different elemental compositions.

In the analysis of furan metabolites, HRMS has been used to confirm the expected exact mass of identified compounds. nih.gov The combination of HRMS with techniques like UHPLC or GC (GC-Orbitrap-MS) provides powerful analytical platforms for the accurate determination and identification of furan derivatives in complex samples. fossiliontech.comspkx.net.cn

Electronic Absorption Spectroscopy (UV-Vis) of Furan

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, measures the absorbance of light by a substance in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule.

The UV-Vis spectrum of furan typically shows absorption bands in the ultraviolet region. nist.govspectrabase.com These bands correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones.

Analysis of Electronic Transitions in Furan and its Derivatives

The electronic transitions observed in the UV-Vis spectra of furan and its derivatives are primarily associated with the π electron system of the aromatic ring and the lone pairs on the oxygen atom. Common types of electronic transitions include π→π* and n→π* transitions. derpharmachemica.comchempap.orgvscht.cz

Theoretical studies using computational methods, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are often employed to calculate and assign the electronic transitions in furan and its derivatives. globalresearchonline.netacs.orgmdpi.comresearchgate.netacs.org These calculations can predict the excitation energies and oscillator strengths of different transitions, aiding in the interpretation of experimental UV-Vis spectra.

Research on furan and its derivatives has shown that the UV spectra often exhibit π→π* transitions. globalresearchonline.net The position and intensity of these absorption bands can be influenced by substituents on the furan ring and the polarity of the solvent. vscht.cz For instance, the introduction of aryl groups in furan derivatives can extend the conjugated system, leading to a bathochromic shift (shift to longer wavelengths) in the absorption maxima. mdpi.com Similarly, the presence of groups like nitro, phenylsulfonyl, or phenylthio can influence the electronic transitions, resulting in n→π* or π→π* transitions localized within the substituted furan moiety or across the entire conjugated system. chempap.org

Computational studies investigating the electronic spectrum of furan have calculated numerous low-lying singlet and triplet electronic states and analyzed the influence of Rydberg and valence π-π* excited states. researchgate.netacs.org These studies provide detailed theoretical assignments for features observed in experimental vacuum ultraviolet and electron energy-loss spectra. researchgate.net

UV absorbance measurements can also be used for the estimation of total furans, such as furfural (B47365) and hydroxymethylfurfural, in samples like biomass hydrolysates, by analyzing absorbance at specific wavelengths. nih.gov

Table 1: Selected Spectroscopic Data for Furan

TechniqueParameterTypical Observation/Application
2D NMR COSY correlationsConnectivity between coupled protons within the furan ring and substituents.
HSQC correlationsDirect ¹H-¹³C connectivity assignments. rsc.orgrsc.orgaalto.firesearchgate.netscielo.br
HMBC correlationsLong-range ¹H-¹³C connectivity (2-3 bonds), useful for quaternary carbons. rsc.orgrsc.orgscielo.br
GC-MS Retention TimeCompound identification based on chromatographic behavior. perkinelmer.comchromatographyonline.com
Fragmentation PatternIdentification based on characteristic mass fragments. perkinelmer.comchromatographyonline.comimreblank.chnih.gov
MS/MS Precursor/Product IonsEnhanced selectivity and structural information through fragmentation analysis. mdpi.comresearchgate.netwaters.comimreblank.ch
HRMS Exact MassDetermination of elemental composition. nih.govspkx.net.cn
UV-Vis Absorption Maxima (λmax)Indication of electronic transitions. nist.govspectrabase.comderpharmachemica.comchempap.orgnih.gov
Electronic TransitionsCharacterization of π→π* and n→π* transitions. derpharmachemica.comchempap.orgvscht.czglobalresearchonline.net

Quantum Chemical and Theoretical Modeling of Furan

Quantum chemical and theoretical modeling techniques provide powerful tools to complement experimental spectroscopic studies and gain deeper insights into the electronic structure, properties, and reactivity of furan.

Density Functional Theory (DFT) Calculations for Furan Systems

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure and properties of molecules. It offers a balance between computational cost and accuracy, making it suitable for investigating systems like furan. globalresearchonline.net

DFT calculations are frequently used to determine the optimized molecular geometry of furan, representing the most stable arrangement of its atoms. These calculations provide precise bond lengths, bond angles, and dihedral angles. epstem.netepstem.net The optimized geometry can then be used as a basis for calculating various thermochemical parameters, such as enthalpies of formation, reaction energies, and activation barriers. rsc.orgresearchgate.net

Studies have employed DFT with various basis sets and functionals to optimize the geometry of furan and its derivatives. For example, the B3LYP functional with basis sets like 6-311++G(d,p) is commonly used for geometry optimization. epstem.netepstem.net Calculated structural parameters have shown good agreement with experimental values. globalresearchonline.netepstem.netepstem.net

Thermochemical properties of furan-containing compounds have been investigated using high-level quantum chemical methods, including G3 and DFT, to determine gas-phase enthalpies of formation. researchgate.net Combining experimental techniques like combustion calorimetry and Calvet microcalorimetry with theoretical calculations allows for a comprehensive thermochemical characterization. researchgate.net

DFT calculations, often coupled with specialized methods like TDDFT for electronic spectra and Gauge-Invariant Atomic Orbital (GIAO) for NMR, are invaluable for predicting the spectroscopic signatures of furan. This allows for comparison with experimental spectra and aids in peak assignment and interpretation. globalresearchonline.neteurekaselect.comnih.govnih.gov

IR and Raman Spectroscopy: DFT can predict vibrational frequencies and intensities, generating theoretical IR and Raman spectra. These calculated spectra can be compared to experimental data to validate the theoretical model and assist in assigning observed vibrational modes to specific molecular motions. researchgate.netglobalresearchonline.neteurekaselect.comnih.gov

NMR Spectroscopy: The GIAO method within the DFT framework is commonly used to calculate NMR chemical shifts (¹H and ¹³C). globalresearchonline.neteurekaselect.comnih.govnih.gov These predicted chemical shifts are compared with experimental NMR spectra to confirm molecular structure and study electronic shielding effects. globalresearchonline.net

UV-Vis Spectroscopy: TDDFT calculations are used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in the UV-Vis spectrum. researchgate.netglobalresearchonline.net These calculations can help understand the nature of electronic transitions (e.g., π→π*) and predict the position and intensity of absorption maxima. globalresearchonline.net Solvent effects on UV-Vis spectra can be included in TDDFT calculations using continuum models like PCM. acs.orgresearchgate.net

DFT is a powerful tool for studying reaction mechanisms by locating transition states and calculating activation energies. This provides insights into the feasibility and pathways of chemical reactions involving furan. rsc.orgacs.orgrsc.orgresearchgate.netpku.edu.cnacs.org

DFT calculations have been applied to investigate various reactions of furan, including its pyrolysis, hydrogenation, and cycloaddition reactions. acs.orgrsc.orgresearchgate.netpku.edu.cnacs.org By identifying transition states, researchers can determine the energy barriers for different reaction steps and predict the most favorable reaction pathways. rsc.orgresearchgate.netpku.edu.cn For example, DFT studies on furan pyrolysis have suggested that dominant pathways involve 1,2-H transfers leading to cyclic carbene intermediates. acs.org In furan hydrogenation on metal surfaces, DFT calculations have helped determine activation energies for different hydrogenation and ring-opening pathways. rsc.org DFT has also been used to explore the mechanisms and transition states of cycloaddition reactions involving furan derivatives. pku.edu.cnacs.org

Potential Energy Surfaces (PES) and Molecular Dynamics Simulations

Potential Energy Surfaces (PES) represent the energy of a molecular system as a function of its geometry, providing a landscape over which chemical reactions and molecular motions occur. Molecular Dynamics (MD) simulations use these PESs to simulate the time evolution of a molecular system, allowing researchers to study dynamic processes. researchgate.netarxiv.orgmdpi.comrug.nlmostwiedzy.pl

Studies on furan have utilized the concept of PES and MD simulations to understand its behavior, particularly in excited states and during reactions. PESs of furan clusters have been explored using theoretical methods to understand intermolecular interactions and stable configurations, such as stacking or hydrogen bonding in dimers. researchgate.net

Excited State Dynamics: For studying ultrafast processes like ring opening in photoexcited furan, ab initio molecular dynamics (AIMD) simulations based on time-dependent DFT have been employed. arxiv.orgmdpi.com These simulations track the movement of atoms on excited-state PESs and can reveal dynamics like non-adiabatic transitions through conical intersections. mdpi.com

Reaction Dynamics: MD simulations can also be used to study reaction dynamics, providing insights into how molecules move along reaction pathways on the PES. mostwiedzy.pl While computationally intensive, MD simulations can capture the dynamic nature of chemical transformations that static calculations might miss.

Machine Learning Approaches: Building accurate PESs can be computationally demanding. Machine learning techniques, such as neural networks trained on data from quantum chemical calculations, are being explored to construct PESs for molecules like furan, potentially enabling more extensive MD simulations. rug.nl

Photoinduced Ring-Opening Dynamics

Photoinduced processes in furan involve complex dynamics, including ultrafast ring opening. Theoretical studies using wave-packet propagation techniques and ab initio computations have investigated the nonadiabatic photoinduced ring opening occurring in the lowest excited singlet states of furan. These studies often utilize methods like equation-of-motion coupled cluster restricted to single and double excitations (EOM-CCSD) to determine potential energy surfaces (PESs) aip.org.

Quantum dynamical treatments considering multiple nuclear degrees of freedom, including in-plane motion and out-of-plane bending of the oxygen atom, are employed to understand the photoreaction. This out-of-plane bending is crucial for the interaction between electronic states aip.org. Nonadiabatic coupling and conical intersections facilitate electronic population transfer on a timescale of approximately 10 fs aip.org. The estimated lifetime for the ring-opening process has been reported to be around 2 ps, although this estimate can depend on the nuclear degrees of freedom included in the computations aip.org.

Time-resolved Coulomb explosion imaging, combined with ab initio molecular dynamics calculations, has provided direct evidence of a strong ultrafast ring-opening pathway in gas-phase furan upon UV excitation at 198 nm. This ring opening is observed to occur within approximately 100 fs, which aligns well with surface hopping calculations arxiv.org. This technique allows for the direct visualization of the motion of carbon atoms during the reaction arxiv.org.

Excited State Dynamics and Conical Intersections

The excited state dynamics of furan are significantly influenced by the presence of conical intersections (CoIns), which are critical regions for ultrafast population transfer between electronic states rsc.orgaip.org. When furan is photoexcited, deactivation from the excited states can occur via different pathways involving these CoIns mdpi.com.

Upon excitation to the ππ* state (S₂ in the Franck-Condon geometry), furan undergoes non-adiabatic dynamics. Two possible relaxation pathways have been described in the literature mdpi.com. One path involves puckering of the furan ring, proceeding through a ring-puckering conical intersection (CI puck) between the S₁ and S₀ states mdpi.com. This can lead to the recovery of the initial conformation or the formation of a bicyclic compound mdpi.com. The other pathway involves ring opening rsc.org.

Theoretical studies have investigated the S₁/S₀ CoIns associated with these pathways. Both the puckering and opening pathways have been found to be barrierless or have very small barriers at different levels of theory rsc.org. These CoIns lie below the Franck-Condon region, making them energetically accessible rsc.org. Time-resolved photoelectron spectroscopy and imaging studies have shown that excitation to the ¹B₂ (S₂) state leads to direct internal conversion to the ground state mdpi.comaip.org. Molecular dynamics calculations indicate that photoexcited furan undergoes out-of-plane deformation and reaches the S₁/S₀ conical intersection within approximately 50 fs, transferring population to highly vibrationally excited states in the ground electronic state aip.org. The formation of the ground state is predicted to be the main reaction channel aip.org.

Monitoring CoIns in the ring opening of furan has been explored using techniques like attosecond stimulated X-ray Raman spectroscopy. This method is sensitive to the electronic structure and can capture geometrical and electronic structure changes as a molecule reaches and passes through a CoIn aip.orgnih.gov.

Aromaticity and Electronic Structure Investigations

Furan exhibits aromatic character, a property arising from the delocalization of π electrons within its five-membered ring. This aromaticity significantly influences its stability and reactivity wikipedia.orgnumberanalytics.com.

Hückel's Rule and Delocalization in the Furan Ring

Furan's aromaticity can be understood through Hückel's rule, which states that a planar, cyclic molecule with a conjugated π system is aromatic if it possesses (4n + 2) π electrons, where n is a non-negative integer numberanalytics.comcollegedunia.comaskiitians.com. In furan, the four carbon atoms contribute one π electron each from their p orbitals, and the oxygen atom contributes one lone pair of electrons to the π system quora.comvaia.com. This results in a total of 6 π electrons (4 + 2), satisfying Hückel's rule for n = 1 numberanalytics.comcollegedunia.comaskiitians.com.

The oxygen atom in furan is sp² hybridized quora.comvaia.compressbooks.pub. One of its lone pairs occupies a p orbital that is perpendicular to the plane of the ring and overlaps with the p orbitals of the carbon atoms, contributing to the delocalized π system quora.comvaia.compressbooks.pub. The other lone pair resides in an sp² orbital within the plane of the ring and does not participate in the aromatic system pressbooks.pub. This delocalization of electrons across the ring contributes to furan's stability numberanalytics.comaskiitians.com.

While furan is aromatic, its aromaticity is considered modest compared to benzene, thiophene (B33073), and pyrrole (B145914) wikipedia.orgnumberanalytics.com. This is often attributed to the electronegativity of the oxygen atom, which withdraws electron density from the ring, reducing its resonance energy numberanalytics.com.

Table: Resonance Energies of Selected Aromatic Heterocycles

CompoundResonance Energy (kJ/mol) wikipedia.org
Benzene152
Pyrrole88
Thiophene121
Furan67
Aromaticity Indices and Electronic Density Distribution

Various aromaticity indices are used to quantify the degree of aromaticity in a compound, providing a more quantitative measure beyond simply applying Hückel's rule ineosopen.orgchemrxiv.org. These indices can be based on energetic, structural, electronic, magnetic, and optical properties ineosopen.org.

Electronic criteria for aromaticity include analyzing electron counting rules, bond orders, orbital localization and delocalization, and electron density distribution ineosopen.org. The delocalization of electrons can be observed experimentally or computationally mdpi.com. Electron density distribution plays a key role in understanding aromatic character chemrxiv.org. Descriptors based on electron delocalization, such as the Aromatic Fluctuation Index (FLU), Para-Delocalization Index (PDI), and Multicenter Delocalization Index (MCI), assess the degree and uniformity of electron sharing between atoms in the ring chemrxiv.org. These indices are sensitive to changes in aromaticity chemrxiv.org.

Indices based on the analysis of electron density, such as the electron density of delocalized bonds (EDDB), can quantify aromaticity and visualize π-electron circuits mdpi.com. Some indices, like the Harmonic Oscillator Model of Aromaticity (HOMA), have shown limitations in accurately describing the aromatic character of oxygen-containing heterocycles like furan, with modified parameters or alternative indices providing a more consistent description mdpi.com.

Theoretical Studies of Furan Nanothreads and Polymeric Structures

Theoretical studies have explored the potential for furan to form one-dimensional nanomaterials known as nanothreads under high-pressure conditions acs.orgresearchgate.netmappingignorance.org. These nanothreads are characterized by an sp³-hybridized backbone mappingignorance.org.

The formation of furan nanothreads typically involves pressure-induced polymerization, often proceeding through cycloaddition reactions like the Diels-Alder mechanism acs.orgresearchgate.netrsc.org. Theoretical studies have examined the energetic consequences and activation barriers of the initial steps of oligomerization acs.orgresearchgate.netchemrxiv.org. The pressure required for furan polymerization is lower than that for thiophene, which is attributed to the greater loss of aromaticity experienced by thiophene during the reaction acs.orgresearchgate.netchemrxiv.org. Pressure affects the reaction profiles by causing a volume decrease along the reaction coordinate acs.orgresearchgate.netchemrxiv.org.

Theoretical investigations have also focused on the structures and relative stabilities of different ordered polymeric structures that can be formed from furan acs.orgresearchgate.netchemrxiv.org. Three main ordered structures have been examined: syn, anti, and syn-anti chemrxiv.org. The syn polymer, where all oxygen atoms are on the same side, is generally higher in energy if constrained, primarily due to lone pair repulsion between oxygen atoms acs.orgresearchgate.netchemrxiv.org. However, the syn isomers can stabilize themselves by curving or twisting into zig-zag or helical energy minima acs.orgresearchgate.netchemrxiv.org. The release of strain upon returning to ambient pressure is a likely mechanism for the observed loss of crystalline order in the polymer acs.orgresearchgate.netchemrxiv.org.

Quantum mechanical calculations have revealed that in the photochemical polymerization of furan, a [4+4]-cycloaddition can be favored as an initiation step, in contrast to thermal polymerizations, which then allows for propagation through more energetically favorable [4+2]-cycloadditions rsc.org.

Catalytic Processes and Transformations Involving Furan

Heterogeneous Catalysis for Furan (B31954) Production from Biomass

Heterogeneous catalysis is widely employed for the production of furan-derived compounds from biomass due to advantages such as easy separation, reusability, lower catalyst loading, and suitability for continuous processes compared to homogeneous systems. researchgate.netbenthamdirect.com

Conversion of Carbohydrates to Furan-Type Compounds

Lignocellulosic biomass, primarily composed of cellulose, hemicellulose, and lignin, is a major source of renewable carbohydrates. researchgate.net Furfural (B47365) (FF) and 5-hydroxymethylfurfural (B1680220) (HMF) are prominent furan-type compounds produced from the dehydration of pentose (B10789219) (C5) and hexose (B10828440) (C6) sugars, respectively, which are obtained from the depolymerization of hemicellulose and cellulose. researchgate.netwikipedia.org

The conversion of carbohydrates to furan-type compounds typically involves acid-catalyzed dehydration reactions. For instance, xylose, a major pentose from hemicellulose, is dehydrated to furfural through a cascade of reactions. researchgate.net Similarly, hexoses like fructose (B13574) and glucose are converted to HMF. nih.govmdpi.com

Research findings highlight the importance of catalyst properties and reaction conditions in achieving high yields and selectivity. Biphasic solvent systems, which involve an aqueous phase for the carbohydrate and an organic phase to extract the furan product, are often used to prevent product degradation and facilitate separation. nih.gov Studies have investigated various heterogeneous catalysts, including zeolites, ion exchange resins, and niobium-based catalysts, in biphasic systems for furfural and HMF production. nih.gov

Role of Acid/Base Catalysts in Biomass Valorization

Both acid and base catalysts, as well as systems combining both, are crucial in the valorization of biomass into furan derivatives. Acid catalysts are primarily responsible for the dehydration of sugars to form furanic aldehydes like furfural and HMF. benthamdirect.comresearchgate.netcsic.es The type, strength, and amount of acid sites (Brønsted and Lewis) in heterogeneous catalysts significantly influence catalytic performance. frontiersin.orgrsc.org For example, Lewis acid sites can facilitate the isomerization of xylose to xylulose, a faster route for subsequent dehydration to furfural compared to the direct route catalyzed by Brønsted acid sites. frontiersin.org

Solid acid catalysts, such as zeolites, sulfonated metal oxides, and carbon-based catalysts, have been explored to overcome the limitations of corrosive homogeneous acid catalysts. researchgate.net Solid base catalysts are also used, for instance, in aldol (B89426) condensation reactions of furfural with ketones to produce larger furanic compounds. rsc.org Some processes utilize a combination of solid acid and base catalysts in one pot for efficient conversion, such as the isomerization of xylose by a solid base followed by dehydration of xylulose by a solid acid to produce furfural. researchgate.net

Development of Reusable Heterogeneous Catalysts

A key advantage of heterogeneous catalysis is the potential for catalyst reusability, which is essential for sustainable and economically viable biomass valorization processes. researchgate.netbenthamdirect.com Significant research efforts are focused on developing stable and reusable heterogeneous catalysts that can withstand the reaction conditions and minimize deactivation. sciopen.comacs.org

Catalyst deactivation in biomass conversion can occur due to factors like carbonaceous deposits (coking) and structural changes in the catalyst. researchgate.netsciopen.com Strategies to improve catalyst stability and reusability include optimizing catalyst composition and structure, tuning metal-support interactions, and using promoters. sciopen.com For example, some studies have demonstrated the reusability of catalysts like HSO4/SMNPs for the etherification of HMF and dehydration/etherification of sugars, showing sustained activity over multiple cycles. researchgate.net Niobium-based catalysts have also shown good recyclability in biphasic systems for furan production. nih.gov The reusability of catalysts derived from waste plastics for converting saccharides into HMF has also been demonstrated. bohrium.com

Electrocatalytic Conversion of Furan Compounds

Electrocatalytic conversion of furanic compounds has emerged as a promising and sustainable technology for producing valuable chemicals, utilizing renewable electricity and often operating under mild conditions. acs.orgresearchgate.netnsf.gov This approach offers an alternative to traditional thermocatalytic methods. researchgate.netosti.gov

Electrocatalytic Hydrogenation of Furan Derivatives

Electrocatalytic hydrogenation (ECH) involves the addition of hydrogen to furan compounds using an electrochemical cell. This process can utilize water as the hydrogen source, avoiding the need for external hydrogen gas. bohrium.com ECH can be applied to various furan derivatives, including furfural and HMF, to produce valuable products like furfuryl alcohol, tetrahydrofurfuryl alcohol, and 2,5-bis(hydroxymethyl)furan (BHMF). frontiersin.orgnsf.govbohrium.comrsc.org

Research has explored different electrocatalyst materials, including noble metals like Pd and Pt, and non-noble metals like Cu and Ni. frontiersin.orgresearchgate.netosti.govrsc.orgmdpi.com The choice of catalyst and reaction conditions, such as applied potential and electrolyte pH, significantly influence the selectivity of the hydrogenation reaction. researchgate.netmdpi.com For instance, Cu electrodes have shown selectivity towards the production of 2-methylfuran (B129897) from furfural under acidic conditions, a different outcome compared to Pt and Ni electrodes. osti.gov Studies on the ECH of HMF to BHMF have investigated catalysts like supported copper and Rh-dispersed Cu nanowires, demonstrating high faradaic efficiency and reusability. bohrium.com

The mechanism of ECH can involve both direct electroreduction and electrocatalytic hydrogenation pathways, with the contribution of each depending on the electrode material and reaction conditions. nsf.gov Understanding these mechanisms is crucial for tuning selectivity towards desired products. researchgate.netnsf.gov

Anodic Oxidation and Dehydrogenation of Furanic Molecules

Electrocatalytic oxidation and dehydrogenation of furanic compounds represent another avenue for their transformation into valuable chemicals. This process occurs at the anode of an electrochemical cell. acs.orggoogle.comnih.gov

Furan compounds can undergo anodic oxidation with retention of the heterocyclic ring structure, leading to the formation of oxidized furan derivatives. google.com For example, furfural can be oxidized to furoic acid, particularly under alkaline conditions. nih.gov HMF can be oxidized to 2,5-furandicarboxylic acid (FDCA), a key monomer for producing bio-based polymers like polyethylene (B3416737) 2,5-furandicarboxylate (PEF). nsf.govnih.gov

Electrocatalytic oxidation of HMF to FDCA has been studied using various catalysts and mediators. nsf.govnih.gov Paired electrolysis, where oxidation of one furanic compound occurs at the anode and hydrogenation of another (or the same) furanic compound occurs at the cathode in a single cell, is an energy-efficient approach for cogenerating valuable chemicals. acs.orgnsf.gov For example, paired electrolysis has been explored for the simultaneous hydrogenation of HMF to BHMF and oxidation of HMF to FDCA. nsf.gov

While significant progress has been made, challenges remain in optimizing catalytic activity, selectivity, and stability for industrial-scale electrocatalytic conversion of furanic compounds. acs.orgresearchgate.net

Influence of Electrolyte and Electrode Materials

Electrocatalytic conversion of furan compounds is an emerging area offering a sustainable pathway for biomass valorization under mild conditions. rsc.orgrsc.org The efficiency and selectivity of these electrochemical processes are significantly influenced by the choice of electrolyte and electrode materials. rsc.orgmdpi.com

Electrode materials, such as copper, nickel, platinum, palladium, iron, and stainless steel, have been explored for the electrocatalytic reduction of furfural to furfuryl alcohol. rsc.org The specific metal used for the electrode can dictate the reaction pathway and product distribution. For instance, copper electrodes have been shown to catalyze the selective conversion of furfural to 2-methylfuran in acidic solutions, a different outcome compared to using platinum and nickel electrodes. osti.gov This variation in selectivity is attributed to the differing adsorption configurations of reactive species at the electrode-electrolyte interface. osti.gov Alloying metals, such as NiPd alloyed nanostructures, have demonstrated enhanced electrocatalytic activity and selectivity for furfural conversion. mdpi.com The incorporation of palladium in NiPd electrocatalysts has been linked to the promotion of water-assisted proton transfer processes, leading to the production of 2-methylfuran as a primary product. mdpi.com

The electrolyte composition and pH also play a critical role in electrocatalytic transformations of furan derivatives. rsc.orgmdpi.com In the electrocatalytic hydrogenation of furfural, the proton concentration in the electrolyte affects the product distribution. osti.gov Strongly acidic electrolytes with a copper working electrode can yield both 2-methylfuran and furfuryl alcohol, while mildly acidic or basic electrolytes tend to favor the production of furfuryl alcohol. osti.gov Alkaline electrolytes are commonly used for the oxidation of furan compounds, particularly with non-precious metal catalysts, due to their activity and durability in such media. rsc.org However, alkaline conditions can impede the selective oxidation of biomass-based alcohols to aldehydes, as aldehydes may undergo side reactions like dimerization or aldol condensation at high pH values. rsc.org The identity of the cation in the electrolyte can also influence the electrode-electrolyte microenvironment, impacting the reaction activity. rsc.org

Enzymatic Catalysis in Furan-Based Polymerization

Enzymatic polymerization has emerged as a sustainable and environmentally friendly approach for synthesizing furan-based polymers, offering an alternative to conventional chemical methods. acs.orgmdpi.comsemanticscholar.org Enzymes, particularly lipases, act as efficient biocatalysts under mild reaction conditions. acs.orgmdpi.com

Lipases are widely used in the biocatalytic synthesis of polyesters. acs.org Furan-derived monomers, such as 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), are key building blocks for the enzymatic synthesis of furan-based polyesters. mdpi.comrsc.org

Enzymatic polycondensation of FDCA or its derivatives with various diols, including aliphatic diols, has been successfully carried out using lipases like Candida antarctica Lipase B (CALB), often in immobilized form (e.g., Novozym 435). mdpi.comsemanticscholar.orgrsc.org This approach allows for the production of furanic-aliphatic polyesters and copolyesters with varying molecular weights and properties. rsc.orgrsc.org Studies have investigated the influence of the diol structure and reaction temperature on the enzymatic polymerization process, finding that CALB tends to prefer long-chain aliphatic diols and that molecular weights can increase with temperature within a certain range. rsc.org Enzymatic polymerization has been shown to produce polyesters with high yields, and the double bonds in the furan ring are typically unaffected during the reaction. mdpi.com

Biocatalytic synthesis of polymers from biomass-derived monomers, including furan derivatives, aligns with the principles of sustainable chemistry. acs.orgmdpi.comsemanticscholar.org Enzymes offer advantages such as high efficiency, selectivity, and operation under mild conditions, reducing the reliance on harsh chemicals and high energy input associated with traditional polymerization methods. acs.orgmdpi.com

FDCA, derived from the biocatalytic oxidation of 5-(hydroxymethyl)furfural (HMF), is a prominent renewable monomer that can substitute for petroleum-based terephthalic acid in polyester (B1180765) production. acs.orgmdpi.comwikipedia.org Enzymatic polymerization of FDCA-based monomers with renewable diols provides a green pathway to sustainable polyesters. semanticscholar.orgrsc.org The use of biobased solvents in enzymatic polymerization further enhances the sustainability of these processes. rsc.org Research in this area focuses on developing eco-friendly routes to furanic-aliphatic polyesters with desirable properties for various applications. semanticscholar.orgrsc.org

Environmental Aspects of Furan in Chemical Processes

Formation Mechanisms of Furan (B31954) in Thermally Treated Systems

Furan formation in thermally treated systems is a complex process influenced by the composition of the material being heated, the temperature, and the presence of oxygen. Multiple pathways contribute to its generation, primarily involving the degradation of natural organic constituents. nih.govd-nb.infoucdavis.eduresearchgate.net

Pathways from Carbohydrate Degradation

Thermal degradation and rearrangement of carbohydrates are significant contributors to furan formation, particularly in the presence of amino acids through the Maillard reaction. nih.govd-nb.inforesearchgate.net The Maillard reaction is a non-enzymatic browning reaction involving the interaction of reducing sugars with amino acids, peptides, and proteins during thermal processing. nih.govd-nb.info Even in simple mixtures, carbohydrate degradation can lead to the formation of aldotetrose derivatives, which can subsequently cyclize to produce furan. nih.gov

Role of Amino Acids and Fatty Acids in Furan Formation

Amino acids also play a role in furan formation, both independently and in conjunction with carbohydrates. Certain amino acids, such as aspartic acid, threonine, α-alanine, serine, and cysteine, can undergo thermal degradation to produce compounds like acetaldehyde (B116499) and glycolaldehyde (B1209225). nih.govd-nb.info These intermediates can then form furan through aldol (B89426) condensation and cyclization reactions. nih.govd-nb.info The specific amino acid involved significantly impacts the extent of furan formation. nih.govd-nb.info Some amino acids, like serine and cysteine, can produce glycolaldehyde or acetaldehyde directly, while others, such as aspartic acid, threonine, and α-alanine, require the presence of sugar for furan formation. nih.gov

Oxidation of polyunsaturated fatty acids (PUFAs) and carotenoids is another pathway leading to furan formation. nih.govd-nb.inforesearchgate.net Studies have shown that linoleic acid and linolenic acid, when heated, can form furan. nih.gov Linolenic acid, in particular, has been reported to produce furan at lower temperatures compared to formation through ascorbic acid degradation or the Maillard reaction. nih.gov Lipid oxidation products, such as 4-hydroxy-2-butenal, can cyclize to dihydro-2-furanol, which subsequently loses water to yield furan. encyclopedia.pub The fatty acid composition of a substance can remarkably influence furan generation. encyclopedia.pub

Impact of Temperature and Oxygen on Furan Generation

Temperature is a critical factor influencing the rate and extent of furan formation. Higher temperatures generally lead to increased furan production during thermal processing. nih.govresearchgate.net For instance, studies on coffee beans showed a significant increase in furan levels with increasing roasting temperatures. researchgate.net

The presence of oxygen also impacts furan formation. While furan can be formed under both oxidizing and reducing conditions, the availability of oxygen can influence the specific pathways and the amount of furan generated. researchgate.netresearchgate.net In some systems, reduced oxygen availability has been shown to decrease furan levels. researchgate.net

Research findings on the impact of temperature on furan formation in coffee roasting illustrate this relationship:

Roasting Temperature (°C)Roasting Time (min)Furan Level (ng/g)Source
1501022 researchgate.net
20010309 researchgate.net
250101792 researchgate.net

This data demonstrates a clear trend of increasing furan concentration with higher roasting temperatures.

Furan as an Intermediate and By-product in Industrial Processes

Furan and its derivatives are not typically produced for direct use in large quantities, but they can occur as unintended by-products or intermediates in various industrial activities, particularly those involving high temperatures or the processing of organic materials.

Formation in Combustion Processes

Furan, along with polychlorinated dibenzofurans (PCDFs), can be formed as undesirable side products in combustion processes. srce.hrredalyc.org While the term "furans" in the context of combustion often refers to polychlorinated dibenzofurans, the basic furan structure is the core. These compounds can be generated during the incomplete thermal decomposition of organic matter, especially in the presence of chlorine. srce.hr Combustion of urban solid wastes, for example, can lead to the emission of dioxins and furans. redalyc.orgscielo.br The formation of these compounds in combustion is influenced by factors such as temperature, oxygen availability, and the presence of carbon, hydrogen, and chlorine. redalyc.orgscielo.br Low oxygen quantities can favor the formation of dioxins and furans, while an excess of oxygen tends to favor the formation of carbon dioxide. redalyc.orgscielo.br

Research indicates that furan can be present in soot from the early stages of combustion and can be incorporated into growing particles. lbl.gov Understanding the precise formation pathways in combustion sources is an ongoing area of research. lbl.gov

Presence of Furan Derivatives in Industrial Effluents

While specific data on the presence of furan itself in industrial effluents is less commonly highlighted than that for chlorinated furans (PCDFs), furan derivatives can be present in wastewater streams, particularly from processes involving the thermal or chemical treatment of organic materials. For example, furfural (B47365), a furan derivative produced from pentose (B10789219) sugars in biomass, can be found in the secondary wastewater processing from lignocellulosic biomass biorefineries. iium.edu.my Efficient removal of furfural from these streams is important for process optimization and cost-effectiveness. iium.edu.my

Ecotoxicological Assessment of Furan Platform Chemicals

The ecotoxicological assessment of furan platform chemicals is crucial for understanding their potential environmental impact. Research has focused on evaluating the effects of furan and its derivatives on various organisms across different trophic levels, including aquatic and terrestrial species. Studies have investigated the toxicity of these compounds using standardized bioassays to determine their impact on survival, growth, and other relevant endpoints.

Impact on Aquatic Organisms (e.g., Algae, Bacteria)

Studies have assessed the ecotoxicity of furan platform chemicals on aquatic organisms, including bacteria and algae, which are key components of aquatic ecosystems. Research employing the marine bioluminescent bacterium Aliivibrio fischeri and the freshwater green microalgae Raphidocelis subcapitata has provided insights into the toxicity of various furanic compounds. rsc.orgresearchgate.netnih.govrsc.org

In one study, fourteen furanic compounds derived from biomass were assessed for their impact on A. fischeri and R. subcapitata. The results indicated that the tested furans were generally slightly toxic to practically nontoxic for both the marine bacterium and the freshwater algae following short exposure periods (5 and 15 minutes for A. fischeri). rsc.orgresearchgate.netnih.govrsc.org

However, other furanic compounds, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), have shown inhibitory effects on microbial cell growth in different contexts, including dark hydrogen fermentation processes. researchgate.net These compounds can negatively impact fermentative bacteria by affecting metabolic pathways and inhibiting the synthesis of essential biomolecules. researchgate.net

Some furan derivatives, specifically furan-2-carboxylic acids like 5-hydroxymethylfuran-2-carboxylic acid (5-HMFA) and furan-2-carboxylic acid (FA), have been identified as inhibitors of bacterial swarming and swimming behavior in environmental bacteria at very low concentrations (micrograms per liter). plos.org This suggests that certain furanic structures can interfere with important microbial processes.

While some natural furan derivatives have demonstrated antimicrobial activity, often through mechanisms like inhibiting microbial growth or modifying enzymes, the specific mechanisms against microbial activity require further investigation. nih.gov

Data from ecotoxicological assessments using aquatic organisms can be presented in tables to show the measured toxicity values (e.g., EC50) for different furanic compounds and test species.

CompoundOrganismEndpointExposure TimeEC50 (mg/L)Source
Various Furanic CompoundsAliivibrio fischeriBioluminescence5 minSlightly toxic to practically nontoxic rsc.orgresearchgate.netnih.govrsc.org
Various Furanic CompoundsAliivibrio fischeriBioluminescence15 minSlightly toxic to practically nontoxic rsc.orgresearchgate.netnih.govrsc.org
Various Furanic CompoundsRaphidocelis subcapitataGrowth InhibitionNot specifiedSlightly toxic to practically nontoxic rsc.orgresearchgate.netnih.govrsc.org
5-hydroxymethylfuran-2-carboxylic acid (5-HMFA)Environmental BacteriaSwarming/Swimming InhibitionNot specified0.0018 plos.org
Furan-2-carboxylic acid (FA)Environmental BacteriaSwarming/Swimming InhibitionNot specified0.0023 plos.org
FurfuralPimephales promelas (Fathead minnow)96-hour LC5096 hours61 epa.gov
FurfuralDaphnia magnaAcute Toxicity (EC50)Not specified9.143 epa.gov
FurfuralRaphidocelis subcapitata72-hour IC5072 hours0.1582 agriculturejournals.cz

Note: EC50 (Half Maximal Effective Concentration) and LC50 (Lethal Concentration 50%) values represent the concentration of a substance that causes a 50% effect or mortality in the test organism, respectively. IC50 (Half Maximal Inhibitory Concentration) represents the concentration that causes 50% inhibition.

Polychlorinated dibenzofurans (PCDFs), a class of chlorinated furans, are known to be highly toxic to aquatic life. olympianwatertesting.comtidjma.tnwaterquality.gov.au They have low water solubility and tend to sorb to particles and sediments in surface water. waterquality.gov.autpsgc-pwgsc.gc.ca PCDD/Fs can accumulate in the lipid-rich tissues of aquatic organisms and biomagnify through the food chain. olympianwatertesting.comwaterquality.gov.autpsgc-pwgsc.gc.ca Studies on the toxicity of chlorinated furans to fish have shown effects at very low concentrations. For example, 2,3,7,8-TCDF has shown effects on rainbow trout larvae at 1.79 ng/L. waterquality.gov.au

Effects on Terrestrial Plants and Microorganisms

The impact of furan platform chemicals on terrestrial ecosystems has also been investigated, focusing on plants and soil microorganisms. Studies using dicotyledonous plants like Sinapis alba (white mustard) and Lepidium sativum (cress) have assessed the phytotoxicity of various furanic compounds. rsc.orgresearchgate.netnih.govrsc.org

In the assessment of fourteen biomass-derived furanic compounds, most of the tested substances did not significantly affect the growth of L. sativum and S. alba at a concentration of 150 mg/L after 72 hours of exposure. rsc.orgresearchgate.netnih.govrsc.org Specifically, a high percentage of the tested furan platform chemicals were found to be non-effective or even stimulant for the growth of these plants. rsc.orgresearchgate.netnih.govrsc.org

However, certain furan derivatives, such as some furan-derived aminophosphonic acids and nitrofuraldimine, have demonstrated phytotoxicity towards plants like radish (Raphanus sativus) and oat (Avena sativa). acs.org This suggests that the specific structure of the furanic compound influences its toxicity to terrestrial plants.

Regarding microorganisms in terrestrial environments, furanic compounds can have inhibitory effects on the growth of certain microorganisms, including yeast like Saccharomyces cerevisiae, particularly at higher concentrations. rsc.orgresearchgate.netnih.govrsc.org In the context of biorefinery fermentations, furans are known as common inhibitors. rsc.orgresearchgate.netnih.govrsc.org

The biodegradation of carbofuran, a pesticide containing a benzofuran (B130515) structure, in soil is activated by bacterial populations, including genera like Arthrobacter, Pseudomonas, Bacillus, and Actinomyces. agriculturejournals.cz This indicates that some microorganisms possess the metabolic capabilities to degrade furan-containing compounds in the soil environment.

Environmental Fate and Transport Studies of Furanic Compounds

Understanding the environmental fate and transport of furanic compounds is essential for predicting their potential exposure to organisms and their persistence in different environmental compartments. Furan can be released into the environment from various sources, including industrial processes, combustion, and natural sources like wildfires. epa.govolympianwatertesting.comtorrentlab.comcanada.canih.gov

In the atmosphere, furan is expected to exist primarily in the vapor phase due to its relatively high vapor pressure. epa.gov Atmospheric removal mechanisms include reactions with photochemically generated hydroxyl radicals during the daytime and with nitrate (B79036) radicals during the nighttime. epa.govacs.org The estimated half-life for the reaction with hydroxyl radicals is in the range of a few hours, while the reaction with ozone is significantly slower. epa.govacs.org

When released into water, volatilization is expected to be an important removal mechanism for furan. epa.gov The estimated volatilization half-life in a typical river has been reported to be around 2.5 hours. epa.gov Chemical hydrolysis and bioaccumulation in aquatic organisms are not expected to be significant fate processes for furan itself. epa.gov However, chlorinated furans (PCDFs) have low water solubility and tend to sorb to particles and sediments, where they can persist and accumulate in aquatic organisms. olympianwatertesting.comwaterquality.gov.autpsgc-pwgsc.gc.ca

In soil, furan may be susceptible to rapid volatilization from dry surfaces due to its high vapor pressure. epa.gov In moist soils, furan is predicted to be highly mobile and susceptible to significant leaching to groundwater in the absence of substantial degradation processes. epa.gov

Chlorinated furans are generally very stable and hardly degrade in the environment. tpsgc-pwgsc.gc.ca They are mostly adsorbed to soil and sediment due to their hydrophobic nature. tpsgc-pwgsc.gc.ca These compounds are considered persistent organic pollutants (POPs) and can remain in the environment for extended periods, accumulating in soils and sediments. olympianwatertesting.comtorrentlab.comsgs.cominstitutjjs.hr Their persistence and lipophilicity lead to bioaccumulation in the food chain. olympianwatertesting.comtpsgc-pwgsc.gc.catorrentlab.comcanada.casgs.cominstitutjjs.hr

Environmental transport of furanic compounds can occur through air, water, and soil. torrentlab.comnih.gov Atmospheric transport, particularly of chlorinated furans adsorbed onto particles, can lead to their deposition in distant locations. tpsgc-pwgsc.gc.cacanada.canih.gov In water, furanic compounds can adhere to particles and settle into sediments. nih.gov Leaching from contaminated soil can also contribute to the presence of furanic compounds in groundwater. tidjma.tnresearchgate.net

Studies on the environmental fate of specific furan derivatives, such as some biomass-derived furan platform chemicals, are ongoing to better understand their behavior in different environmental compartments and their potential for persistence, mobility, and degradation.

Emerging Research Directions and Future Perspectives in Furan Chemistry

Integration of Furan (B31954) Chemistry in Circular Economy Models

The integration of furan chemistry into circular economy models is a key area of focus for sustainable development. Furan compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are derived from the catalytic conversion of carbohydrates found in biomass, including agricultural waste and lignocellulosic materials. catalysis-summit.com These biomass-derived furans serve as versatile intermediates for producing bio-based fuels, plastics, and specialty chemicals, directly contributing to a shift away from fossil fuel dependence. catalysis-summit.com

The use of renewable biomass feedstocks aligns with the principles of a circular economy, promoting the continuous circulation and reuse of resources and minimizing waste. catalysis-summit.com For instance, furan derivatives like furfural can be transformed into biofuels, solvents, and resins, while HMF is a precursor for furan-based plastics and polymers. catalysis-summit.com These bio-based materials can sustainably replace their petroleum-based counterparts. catalysis-summit.com Research is actively exploring efficient catalytic processes to convert biomass-derived compounds into high-value furan products, enhancing the viability of furan chemistry within a circular framework. catalysis-summit.com An example is the development of furan-based surfactants derived from waste biomass, contributing to a circular economy by utilizing otherwise disposed-of resources. bioatx.combioatx.com This process uses the hemicellulosic fraction of biomass to produce furan building blocks, with the residual biomass used for heat integration, minimizing fuel requirements and operating costs through energy efficiency, low carbon emissions, low waste, and reduced purification steps. bioatx.com

Advanced Catalyst Design for Furan Transformations

Advanced catalyst design is crucial for optimizing the efficient conversion of biomass-derived compounds into valuable furan products and for enabling diverse furan transformations. Various catalysts are being developed to improve reaction efficiency, increase selectivity, and accelerate reaction rates in furan chemistry. catalysis-summit.com For example, acid catalysts are employed in the dehydration of sugars to produce furfural, while metal-based catalysts facilitate the hydrogenation of furfural into biofuels. catalysis-summit.com

Current research heavily focuses on exploring different catalysts, analyzing active sites, and dissecting reaction mechanisms to enhance the electrocatalytic conversion of biomass-derived furan compounds. rsc.org The selectivity and efficiency of electrocatalytic reduction of compounds like HMF and furfural are significantly influenced by the cathode catalyst and experimental conditions. rsc.org Efforts are being made to design advanced copper catalysts and optimize reaction conditions for these processes. rsc.org The use of non-precious metal-based catalysts is also being explored, particularly in alkaline electrolytes for the oxidation of furan compounds. rsc.org However, alkaline conditions can pose challenges for the selective oxidation of biomass-based alcohols to aldehydes. rsc.org Understanding the balance between catalyst properties is key to controlling oxidation selectivity. rsc.org The development of robust, long-lasting catalysts with enduring activity is essential for the sustainable conversion of biomass into value-added compounds. researchgate.net This includes research into novel catalytic pathways for converting lignocellulosic biomass into furan derivatives and other platform chemicals using homogeneous and heterogeneous catalysts in both batch and continuous flow processes. researchgate.nethilarispublisher.com

Development of Novel Furan-Based Functional Materials

The unique chemical properties of the furan heterocycle make it an ideal building block for developing novel functional materials with diverse applications. Research in this area focuses on synthesizing and characterizing new oligomers and polymers incorporating furan rings, leading to materials with tailored properties. eucalyptus.com.brresearchgate.net

Key areas of development include conjugated oligomers with terminal aldehyde groups, which show potential as semiconductors, liquid crystals, luminescent compounds, and photosensitive moieties. eucalyptus.com.br The application of the Diels-Alder reaction is also being explored for the creation of thermally reversible polymer networks. eucalyptus.com.brresearchgate.net This is particularly interesting because the Diels-Alder reaction involving the furan heterocycle is sensitive to reversibility with increasing temperature, offering the possibility of creating polymer networks that can be reverted to linear thermoplastic materials through simple thermal treatment, potentially aiding in recycling efforts. eucalyptus.com.br

Recent work includes the synthesis and characterization of novel furan polyesters and the application of the Diels-Alder reaction to prepare linear and branched thermally reversible polyadducts. researchgate.net Furan derivatives like HMF and furfural, obtained from renewable biomass, are seen as sustainable substitutes for petroleum-based building blocks in producing fine chemicals and plastics. researchgate.net Furthermore, furan-based conjugated polymers are being investigated for applications in organic electronics, such as hybrid perovskite solar cells, demonstrating enhanced stability and efficiency. ntu.edu.sgrsc.org These polymers can enable simplified fabrication methods and improve device performance and longevity. ntu.edu.sgrsc.org

Computational Chemistry as a Predictive Tool in Furan Research

Computational chemistry plays an increasingly important role as a predictive tool in furan research, complementing experimental studies and providing insights into reaction mechanisms, material properties, and potential bioactivity. Advances in computational chemistry have significantly enhanced its effectiveness in addressing chemical problems. researchgate.net

Quantum chemical methods, such as Density Functional Theory (DFT), are widely used to study the electronic structure, stability, and reactivity of furan and its derivatives. researchgate.netacs.org These methods can predict various chemical parameters, including enthalpy of formation, rotational constants, IR spectra, bond distances and angles, and dipole moments. researchgate.net Computational studies have been successfully applied to model stable and unstable intermediates in chemical reactions and to investigate molecular interactions. researchgate.net

In the context of furan chemistry, computational approaches are used to understand reaction pathways, design catalysts, and predict the properties of novel furan-based materials. rsc.orgmdpi.comrsc.org For example, computational studies can help elucidate the mechanisms of saccharide dehydration to furan derivatives, aiding in the design of improved reaction media. rsc.org Furthermore, computational chemistry, including molecular modeling techniques, is becoming a powerful tool for shedding light on structural and dynamic properties at different scales. acs.org While quantum mechanical methods like DFT can handle hundreds of atoms, classical molecular dynamics can be applied to much larger systems over longer timescales. acs.org Computational methods are also being explored for predicting the properties of functional materials, such as the fluorescent spectra of potential probes. mdpi.com

Expanding the Scope of Furan Reactivity for Complex Molecule Synthesis

Expanding the scope of furan reactivity is a key area of research aimed at utilizing furans as versatile building blocks for the synthesis of complex molecules, including natural products, pharmaceuticals, and agrochemicals. The unique electronic properties and reactivity of furans make them valuable intermediates in constructing intricate molecular structures. mdpi.com

Challenges in furan synthesis often involve managing reaction conditions to achieve high selectivity and yield, as well as dealing with the sensitivity of functional groups. mdpi.com Traditional methods like the Paal-Knorr synthesis are used, but recent advancements focus on developing new catalytic approaches to access a wider range of functionalized furans. mdpi.comorganic-chemistry.org

Transition metal-catalyzed reactions, such as palladium-catalyzed coupling and copper-catalyzed Ullmann-type couplings, are being explored for the synthesis of substituted furan derivatives. mdpi.comorganic-chemistry.org These methods allow for specific substitutions on the furan ring, leading to complex structures relevant to pharmaceuticals and agrochemicals. mdpi.com Photocatalysis under visible light irradiation has also emerged as a method for furan synthesis. mdpi.com

Q & A

Q. What experimental design considerations are critical for synthesizing FURAN 1 derivatives with high purity?

To ensure high purity, prioritize solvent selection (e.g., anhydrous conditions for moisture-sensitive reactions), catalyst optimization (e.g., Lewis acids for electrophilic substitutions), and temperature control. Purification methods like column chromatography or recrystallization should be validated using spectroscopic techniques (e.g., NMR, HPLC). Document procedural deviations rigorously to enable replication .

Q. How can researchers validate the structural integrity of FURAN 1 using spectroscopic methods?

A multi-technique approach is essential:

  • NMR : Analyze 1^1H and 13^{13}C spectra for characteristic furan ring signals (e.g., aromatic protons at δ 6.3–7.5 ppm).
  • IR : Confirm the presence of C-O-C stretching vibrations (~1260 cm1^{-1}) and aromatic C-H bending.
  • Mass Spectrometry : Compare molecular ion peaks ([M+^+]) with theoretical masses. Cross-reference data with published spectra for consistency .

Q. What are the best practices for ensuring reproducibility in FURAN 1 synthesis protocols?

  • Detailed Documentation : Include exact reagent grades, equipment calibration details, and environmental conditions (e.g., humidity).
  • Validation Steps : Replicate key steps (e.g., ring-closing reactions) across independent batches.
  • Data Retention : Archive raw spectral data and chromatograms for at least five years post-publication .

Advanced Research Questions

Q. How can conflicting data on FURAN 1’s reactivity under varying pH conditions be systematically resolved?

  • Controlled Replication : Repeat experiments under standardized pH buffers while isolating variables (e.g., ionic strength).
  • Advanced Analytical Tools : Use in situ Raman spectroscopy to monitor real-time structural changes.
  • Statistical Analysis : Apply ANOVA to identify significant deviations across trials .

Q. What computational strategies enhance the prediction of FURAN 1’s stability in novel catalytic systems?

  • Density Functional Theory (DFT) : Model frontier molecular orbitals to predict electron-rich sites prone to oxidation.
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess thermodynamic stability.
  • Hybrid Approaches : Validate computational predictions with experimental kinetic studies (e.g., Arrhenius plots) .

Q. How can researchers design studies to address gaps in FURAN 1’s environmental degradation pathways?

  • Longitudinal Frameworks : Expose FURAN 1 to controlled environmental stressors (UV light, microbial activity) over extended periods.
  • Metabolite Tracking : Use LC-MS to identify degradation byproducts and propose mechanistic pathways.
  • Comparative Analysis : Benchmark results against structurally similar furans to infer broader trends .

Methodological Considerations

  • Data Contradiction Analysis : Employ triangulation by combining experimental, computational, and literature data to resolve inconsistencies .
  • Ethical Compliance : Ensure studies involving hazardous intermediates adhere to institutional safety protocols and waste disposal guidelines .

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